molecular formula C15H13I B124527 2-iodo-9,9-dimethyl-9H-fluorene CAS No. 144981-85-1

2-iodo-9,9-dimethyl-9H-fluorene

Cat. No.: B124527
CAS No.: 144981-85-1
M. Wt: 320.17 g/mol
InChI Key: DVLSJPCXPNKPRJ-UHFFFAOYSA-N
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Description

2-Iodo-9,9-dimethyl-9H-fluorene (CAS 144981-85-1) is a high-value halogenated aromatic compound with the molecular formula C15H13I and a molecular weight of 320.17 g/mol . This reagent features a rigid, planar fluorene scaffold that is chemically stabilized by two methyl groups at the C9 position; this modification enhances solubility and prevents undesirable aggregation, which is crucial for developing solution-processable materials . The iodine atom at the 2-position serves as a versatile functional handle, enabling a wide range of carbon-carbon bond-forming reactions . This compound is an indispensable synthetic intermediate, primarily used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings . These reactions are fundamental for constructing complex, conjugated molecular architectures and polymers . Its primary research value lies in the field of organic electronics , where it is used to develop advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . The extended π-conjugation of the fluorene core imparts desirable photophysical properties, including strong fluorescence and high charge carrier mobility, which can be fine-tuned through further functionalization . Furthermore, fluorene-based compounds are explored for their potential biological activity, with some derivatives being studied for cytotoxic effects in anticancer research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLSJPCXPNKPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452321
Record name 2-iodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144981-85-1
Record name 2-iodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Iodo-9,9-dimethyl-9H-fluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 2-iodo-9,9-dimethyl-9H-fluorene, a key intermediate in the development of advanced organic electronic materials and pharmaceutical compounds.[1][2] The synthesis is presented as a two-step process, commencing with the methylation of fluorene to yield the 9,9-dimethylfluorene precursor, followed by a regioselective iodination. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further research.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in two sequential steps:

  • Step 1: Synthesis of 9,9-dimethyl-9H-fluorene. This initial step involves the alkylation of commercially available fluorene at the C9 position. A variety of methylation agents can be employed, with dimethyl carbonate offering an environmentally conscious and high-yielding option.[3]

  • Step 2: Iodination of 9,9-dimethyl-9H-fluorene. The second step is an electrophilic aromatic substitution, where the 9,9-dimethylfluorene precursor is iodinated. The electron-donating nature of the alkyl groups at the C9 position activates the aromatic rings, directing the substitution primarily to the C2 and C7 positions.[4] Common iodinating agents for this transformation include N-iodosuccinimide (NIS) in the presence of an acid catalyst or a combination of iodine and a strong oxidizing agent such as periodic acid.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step.

Table 1: Reagents and Molar Ratios for the Synthesis of 9,9-dimethyl-9H-fluorene

ReagentMolecular Weight ( g/mol )Molar Ratio (relative to Fluorene)
Fluorene166.221
Dimethyl Carbonate90.082.0 - 2.5
Potassium Tert-Butoxide112.212.0 - 3.5
Dimethyl Sulfoxide (DMSO)78.13Solvent

Table 2: Reaction Conditions for the Synthesis of 9,9-dimethyl-9H-fluorene

ParameterValue
Temperature15 - 40 °C
Reaction Time1 - 5 hours
Expected Yield>90%

Table 3: Reagents and Molar Ratios for the Iodination of 9,9-dimethyl-9H-fluorene

ReagentMolecular Weight ( g/mol )Molar Ratio (relative to 9,9-dimethyl-9H-fluorene)
9,9-dimethyl-9H-fluorene194.271
N-Iodosuccinimide (NIS)224.981.0 - 1.2
Trifluoroacetic Acid (TFA)114.02Catalyst/Solvent
Dichloromethane (DCM)84.93Solvent

Table 4: Reaction Conditions for the Iodination of 9,9-dimethyl-9H-fluorene

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time1 - 4 hours
Expected YieldHigh

Experimental Protocols

Step 1: Synthesis of 9,9-dimethyl-9H-fluorene

This protocol is adapted from a patented method utilizing dimethyl carbonate as the methylating agent.[3]

Materials:

  • Fluorene

  • Dimethyl carbonate

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Addition funnel

  • Büchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add fluorene and dimethyl sulfoxide (DMSO) in a weight ratio of 1:5 to 1:10.

  • Stir the mixture until the fluorene is completely dissolved.

  • Gradually add potassium tert-butoxide to the solution, maintaining the temperature between 15-40 °C.

  • Using an addition funnel, add dimethyl carbonate dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • The crude 9,9-dimethyl-9H-fluorene will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with deionized water and then with cold methanol.

  • Dry the purified 9,9-dimethyl-9H-fluorene in a vacuum oven.

Step 2: Synthesis of this compound

This protocol is a general method for the iodination of activated aromatic compounds using N-iodosuccinimide (NIS).[7][9]

Materials:

  • 9,9-dimethyl-9H-fluorene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 9,9-dimethyl-9H-fluorene in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-iodosuccinimide (NIS) to the cooled solution in one portion.

  • Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical progression of the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Iodination Fluorene Fluorene Reaction1 Alkylation Fluorene->Reaction1 Base Potassium Tert-Butoxide Base->Reaction1 MethylatingAgent Dimethyl Carbonate MethylatingAgent->Reaction1 Solvent1 DMSO Solvent1->Reaction1 Intermediate 9,9-dimethyl-9H-fluorene IodinatingAgent N-Iodosuccinimide (NIS) Reaction2 Electrophilic Aromatic Substitution Intermediate->Reaction2 Reaction1->Intermediate IodinatingAgent->Reaction2 Catalyst Trifluoroacetic Acid (TFA) Catalyst->Reaction2 Solvent2 DCM Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental_Workflow cluster_purification Purification cluster_workup Work-up cluster_final_purification Final Purification Quenching Quench Reaction (Water) Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying Reaction_Step2 Step 2: Iodination Reaction Drying->Reaction_Step2 Dilution Dilute with DCM Extraction Aqueous Washes (Na2S2O3, NaHCO3, Brine) Dilution->Extraction Drying_Agent Dry over MgSO4 Extraction->Drying_Agent Concentration Concentration (Rotary Evaporator) Drying_Agent->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Reaction_Step1 Step 1: Methylation Reaction Reaction_Step1->Quenching Reaction_Step2->Dilution

Caption: Experimental work-up and purification workflow.

References

An In-Depth Technical Guide to 2-Iodo-9,9-dimethyl-9H-fluorene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-iodo-9,9-dimethyl-9H-fluorene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science by consolidating key data and experimental methodologies.

Core Properties of this compound

This compound is a halogenated derivative of 9,9-dimethylfluorene. The fluorene scaffold is a significant structural motif in various pharmacologically active compounds and organic electronic materials. The introduction of an iodine atom at the 2-position provides a versatile handle for further chemical modifications, primarily through cross-coupling reactions. The dimethyl substitution at the 9-position enhances solubility and prevents oxidation at this site.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₅H₁₃I
Molecular Weight 320.17 g/mol
CAS Number 144981-85-1
Appearance White to light yellow powder/crystal
Melting Point 63.0 to 67.0 °C
Purity ≥98%
Storage 4°C, protect from light
Spectroscopic Data

Table 1.2.1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~ 7.8 - 7.6mAromatic Protons
~ 7.5 - 7.3mAromatic Protons
~ 1.5s-CH₃ Protons

Table 1.2.2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~ 150 - 140Aromatic Quaternary Carbons
~ 130 - 120Aromatic CH Carbons
~ 90C-I Carbon
~ 47Quaternary C9 Carbon
~ 27-CH₃ Carbons

Table 1.2.3: FT-IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000mAromatic C-H Stretch
3000 - 2850mAliphatic C-H Stretch
1600 - 1450m-sAromatic C=C Stretch
~ 800sC-I Stretch

Table 1.2.4: Mass Spectrometry Data

m/zInterpretation
320.01[M]⁺ (Calculated for C₁₅H₁₃I)
193.09[M-I]⁺

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reactions of this compound are essential for its practical application.

Synthesis of this compound

A general method for the iodination of fluorene derivatives can be adapted for the synthesis of this compound from 9,9-dimethylfluorene.

Materials:

  • 9,9-dimethylfluorene

  • Methanol

  • Sulfuric acid (63% aqueous solution)

  • Iodine

  • Iodic acid (34% aqueous solution)

Procedure:

  • Combine 9,9-dimethylfluorene, methanol, 63% sulfuric acid, iodine, and 34% iodic acid in a reaction vessel.

  • Stir the mixture at 60°C for 5 hours.

  • After the reaction is complete, filter the resulting solid.

  • Wash the solid with water twice.

  • Dry the product at 70°C overnight.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and this compound is an excellent substrate for this reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-3 mol%)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or Toluene)

Procedure:

  • In a Schlenk flask, dissolve this compound and the terminal alkyne in a degassed solvent.

  • Add the palladium catalyst, copper(I) co-catalyst, and base.

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

A core requirement of this guide is the visualization of signaling pathways, experimental workflows, or logical relationships using the DOT language. However, a comprehensive search of the scientific literature did not reveal any specific signaling pathways or detailed, multi-step experimental workflows where this compound is a central component. The applications of this compound are generally as a building block in the synthesis of larger molecules for materials science or as a pharmaceutical intermediate.

To fulfill the spirit of the requirement for visualization, a generalized experimental workflow for the functionalization of this compound via Suzuki coupling is provided below.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Reaction_Vessel Palladium_Catalyst Palladium_Catalyst Palladium_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating_and_Stirring Heating_and_Stirring Reaction_Vessel->Heating_and_Stirring Workup Workup Heating_and_Stirring->Workup Purification Purification Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: Generalized workflow for the Suzuki coupling of this compound.

The catalytic cycle for the Sonogashira coupling, a key reaction of this compound, is depicted below.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR (Product) Reductive_Elimination->Ar-C≡CR Cu(I)_Cycle Copper Cycle R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR CuI, Base Cu-C≡CR->Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and the reactivity of the carbon-iodine bond make it an important intermediate for the creation of complex organic molecules with applications in both materials science and drug discovery. The experimental protocols provided in this guide offer a starting point for the synthesis and functionalization of this compound, while the summarized properties will aid in its characterization and handling. Further research into the specific biological activities and material properties of derivatives of this compound is warranted to fully explore its potential.

An In-Depth Technical Guide to 2-iodo-9,9-dimethyl-9H-fluorene (CAS: 144981-85-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-iodo-9,9-dimethyl-9H-fluorene is a synthetic organic compound that serves as a crucial building block in the development of advanced materials and potential therapeutic agents. Its rigid, planar fluorene core, combined with the reactive iodine substituent and the solubility-enhancing dimethyl group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its role in the fabrication of organic light-emitting diodes (OLEDs) and its potential in medicinal chemistry.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow powder or crystalline solid. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
CAS Number 144981-85-1N/A
Molecular Formula C₁₅H₁₃IN/A
Molecular Weight 320.17 g/mol N/A
Melting Point 66 °C[TCI Chemicals]
Boiling Point 376.5 °C at 760 mmHgN/A
Density 1.533 g/cm³N/A
Appearance White to pale yellow crystalline powder[TCI Chemicals]

Synthesis of this compound

Experimental Protocol: Iodination of 9,9-dimethylfluorene (Adapted from a similar procedure for fluorene)

Materials:

  • 9,9-dimethylfluorene

  • Methanol

  • Sulfuric acid (63% aqueous solution)

  • Iodine

  • Iodic acid (34% aqueous solution)

  • Water

Procedure:

  • In a reaction vessel, combine 9,9-dimethylfluorene, methanol, 63% sulfuric acid, iodine, and 34% iodic acid.

  • Stir the mixture at 60°C for 5 hours.

  • After the reaction is complete, filter the resulting solid.

  • Wash the filtered solid with water twice.

  • Dry the solid at 70°C overnight.

  • Recrystallize the crude product from methanol to obtain pure this compound as a white to pale yellow solid.[1]

Note: The stoichiometry of the reagents should be calculated based on the starting amount of 9,9-dimethylfluorene.

Key Reactions and Applications

This compound is a valuable precursor in various cross-coupling reactions, which are fundamental for the construction of complex organic molecules. These reactions are pivotal in the synthesis of materials for organic electronics and in the exploration of new drug candidates. The fluorene scaffold itself is found in many pharmacologically active compounds, and the dimethyl substitution can enhance solubility and influence biological activity.[2]

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Product Classes 2_iodo This compound Suzuki Suzuki Coupling 2_iodo->Suzuki Arylboronic acid, Pd catalyst Heck Heck Reaction 2_iodo->Heck Alkene, Pd catalyst Sonogashira Sonogashira Coupling 2_iodo->Sonogashira Terminal alkyne, Pd/Cu catalyst OLED OLED Materials Suzuki->OLED Pharma Pharmaceutical Intermediates Suzuki->Pharma Heck->OLED Heck->Pharma Sonogashira->OLED Sonogashira->Pharma

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This reaction is widely used to form carbon-carbon bonds.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, DMF, or a mixture with water)

Procedure:

  • In a reaction flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., triethylamine, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Combine this compound, the alkene, the palladium catalyst, and the base in a suitable solvent.

  • Heat the mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction and filter off any solids.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired substituted alkene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, toluene)

Procedure:

  • Dissolve this compound and the terminal alkyne in a degassed solvent.

  • Add the palladium catalyst, copper(I) salt, and the base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, dilute the reaction with a suitable solvent and wash with aqueous ammonium chloride solution.

  • Extract the product, dry the organic layer, and remove the solvent.

  • Purify the crude product by column chromatography.

Applications in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are widely utilized in the development of OLEDs due to their high photoluminescence quantum yields, good thermal stability, and excellent charge-transporting properties. This compound serves as a key intermediate for synthesizing more complex fluorene-based materials used in various layers of an OLED device, including the emissive layer and charge-transporting layers.[3][4][5] The dimethyl groups at the C9 position improve the solubility of the resulting polymers and prevent aggregation, which can quench fluorescence.

oled_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_device OLED Device start This compound coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling polymer Fluorene-based Polymers / Oligomers coupling->polymer solution Solution Processing (Spin-coating, Inkjet printing) polymer->solution layers Deposition of Organic Layers (HTL, EML, ETL) solution->layers oled Functional OLED Device layers->oled

Potential in Drug Development

The fluorene ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds with anticancer, anti-inflammatory, and antiviral properties. The introduction of an iodine atom provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for biological screening. The dimethyl substitution can modulate the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. While specific applications of this compound in drug development are not extensively documented in the searched literature, its potential as a versatile intermediate for creating novel therapeutic agents is significant.

Spectroscopic Data

While specific, high-resolution spectra for this compound were not found in the search results, typical spectroscopic features can be predicted based on the analysis of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the fluorene ring system. A singlet corresponding to the six protons of the two methyl groups would be observed in the upfield region (likely around 1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the fluorene core, with the carbon attached to the iodine atom being significantly shifted. The quaternary carbon at the 9-position and the two methyl carbons will also have characteristic chemical shifts.

  • IR Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations for the aromatic rings.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (320.17 g/mol ). The isotopic pattern of iodine would also be observable.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents. In case of contact, it is advised to rinse the affected area with plenty of water. For inhalation, move to fresh air. If symptoms persist, seek medical attention.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of materials science for the development of high-performance OLEDs. Furthermore, its structural features suggest potential for its use as a scaffold in the design and synthesis of novel drug candidates. The detailed experimental outlines provided in this guide for its key reactions offer a foundation for researchers to explore and expand upon the applications of this important building block. Further research into detailed synthetic protocols and the full characterization of this compound will undoubtedly broaden its impact in both academic and industrial research.

References

An In-depth Technical Guide to the Molecular Structure of 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-iodo-9,9-dimethyl-9H-fluorene. This compound is of interest to researchers in materials science and drug discovery due to the versatile reactivity of the iodo-substituent and the rigid, planar fluorene core.

Molecular Structure and Properties

This compound possesses a tricyclic aromatic fluorene core with an iodine atom substituted at the 2-position and two methyl groups at the 9-position. The presence of the bulky iodine atom and the methyl groups influences the molecule's steric and electronic properties, making it a valuable building block in organic synthesis.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₃I
Molecular Weight 320.17 g/mol
CAS Number 144981-85-1
Appearance White to light yellow powder/crystal
Melting Point 63.0 - 67.0 °C
Purity >98.0% (GC)
Crystallographic Data of Related Compounds

Table 1: Selected Bond Lengths and Angles from Crystallographic Data of Related Fluorene Derivatives

Parameter9,9-dimethyl-9H-fluorene2,7-dibromo-9,9-dimethyl-9H-fluorene
Bond Lengths (Å)
C(9)-C(Me)~1.54~1.53
C(aromatic)-C(aromatic)~1.38 - 1.41~1.37 - 1.40
C(aromatic)-C(9)~1.51~1.50
**Bond Angles (°) **
Me-C(9)-Me~107~108
C(aromatic)-C(9)-C(aromatic)~103~103

Data is estimated based on publicly available crystallographic information for the specified compounds.

Synthesis

A plausible and efficient method for the synthesis of this compound is the direct electrophilic iodination of 9,9-dimethylfluorene. This method is advantageous due to the commercial availability of the starting material and the generally high yields of aromatic iodination reactions.

Proposed Synthetic Pathway

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 9_9_dimethylfluorene 9,9-dimethylfluorene reagents Iodine (I₂) Periodic Acid (HIO₄) Acetic Acid, Sulfuric Acid 9_9_dimethylfluorene->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 9,9-dimethylfluorene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,9-dimethylfluorene in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add iodine (I₂) and periodic acid (HIO₄). A catalytic amount of concentrated sulfuric acid is then carefully added.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 60-80°C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Purification: The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely published, the following tables provide predicted data based on the analysis of the closely related compound, 2-iodofluorene, and the known effects of methyl substitution at the 9-position.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6m3HAromatic-H
~ 7.5 - 7.3m4HAromatic-H
~ 1.5s6H-CH₃
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 151Aromatic C (quaternary)
~ 140Aromatic C (quaternary)
~ 138Aromatic C-H
~ 130Aromatic C-H
~ 128Aromatic C-H
~ 127Aromatic C-H
~ 122Aromatic C-H
~ 120Aromatic C-H
~ 93Aromatic C-I
~ 47C(9)
~ 27-CH₃
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850Medium-StrongAliphatic C-H stretch (-CH₃)
1600 - 1450Medium-StrongAromatic C=C stretch
~ 1470MediumCH₃ bend
~ 820StrongC-H out-of-plane bend (para-disubstituted-like)
~ 600MediumC-I stretch
Mass Spectrometry

Table 5: Predicted Mass Spectrum Data for this compound

m/zRelative Intensity (%)Assignment
320~ 100[M]⁺
305High[M - CH₃]⁺
178Medium[M - I - CH₃]⁺
165Medium[Fluorene cation]⁺

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas:

  • Organic Electronics: The fluorene core is a well-established building block for organic light-emitting diodes (OLEDs) and other organic electronic materials. The iodo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to synthesize more complex conjugated systems with tailored optoelectronic properties.

OLED_Applications start 2-iodo-9,9-dimethyl- 9H-fluorene suzuki Suzuki Coupling (with Boronic Acid/Ester) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira heck Heck Coupling (with Alkene) start->heck product Functionalized Fluorene Derivatives suzuki->product sonogashira->product heck->product application OLEDs, Organic Solar Cells, OFETs product->application

Caption: Synthetic utility in organic electronics.

  • Drug Discovery: The fluorene scaffold is present in a number of biologically active molecules. The C-I bond can be utilized for the introduction of various functional groups, allowing for the generation of diverse compound libraries for screening and lead optimization in drug development programs.

This guide provides a foundational understanding of this compound for researchers and professionals. The combination of a rigid aromatic core and a reactive iodine substituent ensures its continued relevance in the development of novel materials and therapeutics.

An In-depth Technical Guide to the Solubility and Stability of 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-iodo-9,9-dimethyl-9H-fluorene, a key intermediate in organic synthesis. Due to the limited availability of direct quantitative data for this specific molecule, this document leverages data from structurally related fluorene derivatives and general principles of aryl iodide chemistry to provide a robust predictive analysis. This guide is intended to inform solvent selection, reaction conditions, and storage protocols for applications involving this compound.

Core Executive Summary

This compound is a halogenated derivative of 9,9-dimethylfluorene. Its solubility and stability are critical parameters for its successful application in research and development, particularly in the synthesis of advanced organic materials and potential pharmaceutical compounds. Based on the analysis of related compounds, this compound is expected to be soluble in a range of common organic solvents and exhibit moderate stability, with potential for degradation under specific conditions such as exposure to light or high temperatures.

Solubility Profile

Qualitative Solubility of Fluorene Derivatives

The solubility of fluorene and its derivatives is largely dictated by the nature of the solvent and any functional groups on the fluorene core. Generally, these compounds are nonpolar and thus more soluble in nonpolar organic solvents.

Fluorene DerivativeSolventSolubility Indication
FluoreneBenzeneSoluble
FluoreneChloroformSoluble
FluoreneAcetoneSoluble
Fluorene1-PropanolSoluble
FluoreneIsobutanolSoluble
FluoreneMethylbenzeneSoluble
FluoreneWaterInsoluble[1]
2,6-dibromo-9H-fluoreneDichloromethaneGood solubility indicated by use in Soxhlet extraction[2]
2,6-dibromo-9H-fluoreneChloroformInferred good solubility[2]
2,6-dibromo-9H-fluoreneTetrahydrofuranInferred good solubility[2]
1H-Benzo(a)fluoreneDioxane0.1 g/10 mL[3]
1H-Benzo(a)fluoreneDiethyl EtherSoluble[3]
1H-Benzo(a)fluoreneBenzeneSoluble[3]
1H-Benzo(a)fluoreneChloroformSoluble[3]
1H-Benzo(a)fluoreneEthanolSlightly Soluble[3]
2-MethoxyfluoreneEthanolSoluble[4]
2-MethoxyfluoreneChloroformSoluble[4]
2-MethoxyfluoreneEtherSoluble[4]
2-MethoxyfluoreneWaterLimited solubility[4]

Based on this data, it can be inferred that this compound is likely to be soluble in a range of organic solvents such as chlorinated hydrocarbons (dichloromethane, chloroform), aromatic hydrocarbons (benzene, toluene), and ethers (diethyl ether, tetrahydrofuran). Its solubility in polar protic solvents like water and ethanol is expected to be low. The dimethyl substitution at the C9 position generally enhances solubility in organic solvents compared to the parent fluorene.

Experimental Protocol for Solubility Determination

A general method for determining the qualitative and semi-quantitative solubility of a compound like this compound is as follows:

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Small vials or test tubes with caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Spatula

  • Graduated pipettes or syringes

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the vial.

  • Mixing: Cap the vial and stir the mixture vigorously using a magnetic stirrer for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).

  • Observation: After stirring, visually inspect the vial for any undissolved solid.

  • Incremental Solvent Addition: If undissolved solid remains, add another measured volume of the solvent and repeat the stirring and observation steps.

  • Endpoint Determination: Continue adding the solvent in increments until the solid is completely dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the solid and calculate the approximate solubility in mg/mL.

A more precise determination of solubility can be achieved using techniques like the laser monitoring observation technique, which is used to detect the disappearance of the solid phase in a solid-liquid mixture as the temperature is varied.[5]

Caption: A general experimental workflow for determining the solubility of a solid compound in a solvent.

Stability Profile

The stability of this compound is influenced by the inherent stability of the fluorene core and the reactivity of the carbon-iodine bond.

Thermal Stability

Derivatives of 9,9-dimethylfluorene are known to possess good thermal stability.[6] However, the presence of the iodo-substituent can be a point of thermal degradation. Aryl iodides are known to be susceptible to homolytic cleavage of the C-I bond at elevated temperatures, which can lead to the formation of radical species and subsequent decomposition products.[7] Therefore, it is advisable to use this compound at the lowest effective temperature in reactions and to store it in a cool environment.

Photostability

Fluorene and its derivatives can undergo photodegradation upon exposure to UV light.[8] A common degradation pathway for fluorene compounds involves the oxidation of the C9 position to form fluorenone.[8] While the dimethyl substitution at C9 in this compound prevents this specific pathway, the aryl iodide bond is known to be photosensitive and can undergo cleavage upon irradiation.[7] This can lead to deiodination and the formation of other byproducts. Therefore, it is crucial to protect this compound from light during storage and in reactions whenever possible.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is largely dependent on the reaction conditions. The carbon-iodine bond is susceptible to cleavage under various conditions, including:

  • Reductive dehalogenation: In the presence of reducing agents or certain catalysts, the iodo group can be removed.

  • Oxidative dehalogenation: Strong oxidizing agents can lead to the cleavage of the C-I bond.[9]

  • Nucleophilic substitution: While generally less reactive than alkyl iodides, the iodo group on the aromatic ring can be displaced by strong nucleophiles under specific conditions (e.g., transition-metal catalysis).

The fluorene ring itself can also undergo degradation, particularly through biological or strong chemical oxidation. Microbial degradation of fluorene often proceeds through hydroxylation and ring cleavage to ultimately form simpler aromatic compounds like phthalic acid.[10][11][12][13]

degradation_pathways cluster_thermal Thermal Stress cluster_photo Photochemical Stress (UV) cluster_chemical Chemical Reactivity main This compound thermal_rad Radical Formation (C-I Cleavage) main->thermal_rad Heat photo_deiod Deiodination main->photo_deiod Light reduct Reductive Dehalogenation main->reduct Reducing Agents oxid Oxidative Dehalogenation main->oxid Oxidizing Agents subst Nucleophilic Substitution main->subst Nucleophiles

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocol for Stability Assessment

A general protocol to assess the stability of this compound under specific conditions (e.g., in a particular solvent at a certain temperature) is as follows:

Objective: To evaluate the degradation of this compound over time under defined conditions.

Materials:

  • This compound

  • Solvent of interest

  • Vials with septa

  • Constant temperature bath or oven

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Prepare a solution of this compound of known concentration in the solvent of interest. If using an internal standard, add it at this stage.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a suitable analytical technique (e.g., HPLC) to determine the initial concentration and purity of the compound.

  • Incubation: Store the sealed vial containing the remaining solution under the desired conditions (e.g., in a 40 °C oven, or under a UV lamp). Protect from light if photostability is not the variable being tested.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method as in step 2.

  • Data Analysis: Plot the concentration or peak area of this compound as a function of time to determine the rate of degradation. Identify any new peaks that appear in the chromatogram, which may correspond to degradation products. These can be further characterized by techniques like GC-MS or LC-MS.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on the properties of related compounds. It is anticipated that this compound will demonstrate good solubility in common organic solvents and moderate stability. For optimal use, it is recommended to handle and store this compound in a cool, dark environment and to carefully consider the potential for degradation under specific reaction conditions. The experimental protocols provided herein offer a starting point for researchers to determine the precise solubility and stability parameters relevant to their specific applications.

References

The Carbon-Iodine Bond in 2-Iodo-9,9-dimethyl-9H-fluorene: A Gateway to Functionalized Molecules for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond at the 2-position of the 9,9-dimethyl-9H-fluorene scaffold represents a highly versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. This reactivity is pivotal in the synthesis of advanced materials for organic electronics, particularly for organic light-emitting diodes (OLEDs), and in the development of novel pharmaceutical compounds. The fluorene core, with its rigid, planar structure and high thermal stability, provides a robust platform for constructing complex molecular architectures. The gem-dimethyl substitution at the 9-position enhances solubility, a crucial factor for the processability of these materials. This guide provides a comprehensive overview of the reactivity of the C-I bond in 2-iodo-9,9-dimethyl-9H-fluorene, focusing on key palladium-catalyzed cross-coupling reactions.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is significantly more reactive than its bromo and chloro counterparts in palladium-catalyzed cross-coupling reactions. This heightened reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields, making it an attractive starting material for complex syntheses. The primary transformations involving this bond are Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 2-aryl-9,9-dimethyl-9H-fluorenes. These derivatives are of significant interest for their potential applications in OLEDs and other electronic devices.

Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogues

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
Phenylboronic acidPd(OAc)₂ / 3aKOHEthanol (95%)1001.5High2,7-dibromo-9,9'-alkylfluorene[1]
4-Pyridylboronic acid pinacol esterPd(PPh₃)₄ / Aliquat 336--90-110-582,7-dibromo-9,9'-alkylfluorene[1]
Thiophene-2-boronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100-Modest-Good2,7-dibromo-9,9'-alkylfluorene[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dried Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary duration (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-9,9-dimethyl-9H-fluorene.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Catalyst Heating Heating & Stirring Reactants->Heating Add Solvent Solvent Degassed Solvent Extraction Extraction Heating->Extraction Cool & Dilute Purification Purification Extraction->Purification Product 2-Aryl-9,9-dimethyl-9H-fluorene Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of C(sp²)-C(sp) bonds, yielding 2-alkynyl-9,9-dimethyl-9H-fluorene derivatives. These compounds are valuable precursors for conjugated polymers and materials with interesting photophysical properties.[2]

Quantitative Data for Sonogashira Coupling of Aryl Iodides

Aryl IodideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃, 0.1% Cu₂O-THF-DMA (9:1)8076[3]
2-bromo-9,9-dihexyl-9H-fluorenePhenylacetylenePd(PPh₃)₂Cl₂, CuITEATolueneRT89[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a degassed solvent such as THF or a mixture of toluene and an amine base (e.g., triethylamine or diisopropylamine).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel to yield the 2-alkynyl-9,9-dimethyl-9H-fluorene.

Sonogashira Coupling Catalytic Cycle

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of 2-amino-9,9-dimethyl-9H-fluorene derivatives. These compounds are important in the development of hole-transporting materials and as intermediates in pharmaceutical synthesis.[2]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
BromobenzeneMorpholinePd₂(dba)₃ / RuPhosNaOt-Bu1,4-Dioxane10099[5]
3-BromoanisoleOctylaminePd₂(dba)₃ / BrettPhosNaOt-Bu1,4-Dioxane10094[5]
1,4-DibromobenzenePhenoxazinePd₂(dba)₃ / XPhosNaOt-BuToluene150 (MW)93[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: Charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.5 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (typically 100-120 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the 2-amino-9,9-dimethyl-9H-fluorene derivative.

Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow Start Start: Aryl Iodide + Amine Catalyst Pd Catalyst + Ligand + Base Start->Catalyst Reaction C-N Bond Formation Catalyst->Reaction Product End: Aryl Amine Reaction->Product

Caption: Logical flow of a Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction provides a method for the vinylation of aryl halides, leading to the formation of 2-vinyl-9,9-dimethyl-9H-fluorene derivatives. These compounds can serve as monomers for polymerization or as intermediates for further functionalization.

Quantitative Data for Heck Reaction of Aryl Halides

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂K₂CO₃DMF6092[7]
3-Iodotoluene1-Iodo-3,3,3-trifluoropropanePd(OAc)₂K₂CO₃DMF200 (MW)83[8]
Iodobenzene2-Chloroethanesulfonyl chloridePd(OAc)₂K₂CO₃H₂O180 (MW)85[7]

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 5-10 mol%), and a base (e.g., triethylamine, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the required temperature (typically 100-140 °C) for the necessary duration (12-48 hours).

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography to isolate the 2-vinyl-9,9-dimethyl-9H-fluorene.

Heck Reaction Experimental Workflow

Heck_Workflow A Combine Reactants, Catalyst, Base, Solvent B Seal and Heat A->B C Cool and Dilute B->C D Extract and Wash C->D E Purify D->E F Final Product E->F

Caption: Step-by-step workflow for a typical Heck reaction.

Conclusion

The carbon-iodine bond in this compound is a highly reactive and versatile functional group, providing efficient access to a diverse range of fluorene derivatives. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—are indispensable tools for modifying this scaffold. The enhanced reactivity of the iodide leaving group often translates to milder reaction conditions and improved yields compared to other aryl halides. This makes this compound a valuable building block for the synthesis of complex molecules with applications in materials science and medicinal chemistry, particularly in the development of next-generation OLEDs and novel therapeutic agents. Further optimization of catalyst systems and reaction conditions will continue to expand the synthetic utility of this important intermediate.

References

Spectroscopic and Synthetic Profile of 2-iodo-9,9-dimethyl-9H-fluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 2-iodo-9,9-dimethyl-9H-fluorene (CAS No. 144981-85-1). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a clear visualization of the synthetic workflow.

Core Data Summary

The following tables summarize the key physical and predicted spectroscopic data for this compound.

Identifier Value
IUPAC Name This compound
CAS Number 144981-85-1
Molecular Formula C₁₅H₁₃I
Molecular Weight 320.17 g/mol
Appearance White to light yellow powder/crystal
Melting Point 63.0 to 67.0 °C
Purity (typical) >98.0% (by GC)

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and analysis of similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.75d1HH1
~ 7.69d1HH8
~ 7.60dd1HH3
~ 7.45d1HH4
~ 7.38m2HH6, H7
~ 7.25t1HH5
1.45s6H2 x CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~ 154C4a, C4b
~ 140C8a, C9a
~ 138C3
~ 130C1
~ 128C6
~ 127C5
~ 123C7
~ 120C4, C8
~ 93C2
~ 47C9
~ 272 x CH₃
Table 3: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment
320.01~ 100[M]⁺ (Molecular Ion)
305.00Moderate[M - CH₃]⁺
193.09High[M - I]⁺
178.07High[M - I - CH₃]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3100-3000MediumC-H stretch (aromatic)
2980-2850Medium-StrongC-H stretch (aliphatic, CH₃)
1600, 1480, 1450Medium-StrongC=C stretch (aromatic)
1380, 1365MediumC-H bend (gem-dimethyl)
~ 820StrongC-H bend (para-substituted aromatic)
~ 550MediumC-I stretch

Experimental Protocols

The following sections detail the proposed synthesis of this compound and the standard procedures for acquiring the necessary spectroscopic data.

Synthesis of this compound

This proposed two-step synthesis starts with the commercially available 9,9-dimethylfluorene.

Step 1: Iodination of 9,9-dimethylfluorene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,9-dimethylfluorene (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Reagent Addition: Add iodine (1.0 eq.) and periodic acid (0.3 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Obtain the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Synthesis_of_2_iodo_9_9_dimethyl_9H_fluorene cluster_start Starting Material cluster_reaction Iodination cluster_product Product 9_9_dimethylfluorene 9,9-Dimethylfluorene reagents I₂, HIO₄ Glacial Acetic Acid, H₂O Reflux 9_9_dimethylfluorene->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

The Pivotal Role of 2-Iodo-9,9-dimethyl-9H-fluorene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, planar structure of the fluorene moiety has made it a privileged scaffold in the development of advanced organic materials and pharmaceuticals. Among its many derivatives, 2-iodo-9,9-dimethyl-9H-fluorene stands out as a key building block, particularly in the synthesis of high-performance organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs).[1][2] Its utility stems from the presence of a reactive C-I bond at the 2-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, and the gem-dimethyl substitution at the 9-position, which enhances solubility and processability of the resulting materials.[3] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound in organic synthesis.

Core Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 144981-85-1[4]
Molecular Formula C₁₅H₁₃I[4]
Molecular Weight 320.17 g/mol [4]
Appearance White to light yellow powder/crystal
Melting Point 63.0 to 67.0 °C
Purity >98.0% (GC)[5]
Storage Room temperature, recommended in a cool, dark place (<15°C)

Synthesis of the Core Moiety

A representative synthesis for a related compound, 2-iodofluorene, involves the reaction of fluorene with iodine and iodic acid in the presence of sulfuric acid and methanol.[6] This electrophilic aromatic substitution proceeds to afford the desired 2-iodo derivative. Subsequent alkylation at the 9-position would yield the target molecule.

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as an aryl halide in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, making it an excellent substrate for reactions such as Suzuki, Sonogashira, and Heck couplings.[7][8][9][10][11] These reactions are fundamental in the construction of complex organic molecules with extended π-conjugated systems, which are crucial for optoelectronic applications.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is extensively used to synthesize biaryl compounds and conjugated polymers.[12][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental procedure for the Suzuki-Miyaura coupling of an aryl halide, which can be adapted for this compound.

  • Reaction Setup: An oven-dried resealable Schlenk tube is charged with the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), the aryl boronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF; 2-3 equivalents).

  • Addition of Reactants: The Schlenk tube is evacuated and backfilled with an inert gas (e.g., argon) multiple times. This compound (1.0 equivalent) is then added, followed by the addition of a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).[14]

  • Reaction Execution: The reaction mixture is stirred and heated (typically between 80-110 °C) until the starting material is consumed, as monitored by an appropriate analytical technique such as TLC or GC-MS.[15]

  • Work-up and Purification: Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[14]

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)L₂(R') transmetalation->pd_r_r_prime boronate R'-B(OR)₂ (Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-I (this compound) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance for the synthesis of conjugated enynes and arylalkynes, which are key components in many organic electronic materials.[8][9]

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a representative protocol for a Sonogashira coupling reaction that can be employed with this compound.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as THF or DMF, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI; 0.025 equivalents) are added.[7]

  • Addition of Reactants: A base, typically an amine such as triethylamine or diisopropylamine (2-7 equivalents), and the terminal alkyne (1.1-1.5 equivalents) are added sequentially to the reaction mixture under an inert atmosphere.[7][16]

  • Reaction Execution: The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive substrates. The progress of the reaction is monitored by TLC or GC-MS.[7][8]

  • Work-up and Purification: Once the reaction is complete, the mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel.[7]

Sonogashira_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)L₂(C≡CR') transmetalation->pd_r_r_prime cu_acetylide R'≡C-Cu(I) cu_acetylide->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-C≡C-R' reductive_elimination->product aryl_halide R-I (this compound) aryl_halide->oxidative_addition alkyne R'-C≡C-H cu_catalyst Cu(I) Base alkyne->cu_catalyst cu_catalyst->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less commonly employed for the synthesis of the core backbone of conjugated polymers compared to Suzuki and Sonogashira couplings, the Heck reaction is a valuable tool for the functionalization of fluorene-based materials with vinyl groups.[10][11]

Experimental Protocol: General Procedure for Heck Reaction

A general protocol for the Heck reaction with an aryl halide is as follows:

  • Reaction Setup: A mixture of this compound (1.0 equivalent), the alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or a palladacycle), and a base (e.g., K₂CO₃, Et₃N, or KOAc) is prepared in a suitable solvent (e.g., DMF, NMP, or water).[17][18]

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere. The reaction temperature can vary significantly depending on the reactivity of the substrates and the catalyst system used.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂(I) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion inserted_complex R-CH₂-CH(R')-Pd(II)L₂(I) migratory_insertion->inserted_complex alkene Alkene alkene->migratory_insertion beta_hydride_elimination β-Hydride Elimination inserted_complex->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product hpdx H-Pd(II)L₂(I) beta_hydride_elimination->hpdx aryl_halide R-I (this compound) aryl_halide->oxidative_addition base Base base->pd0 Catalyst Regeneration hpdx->base

Caption: Catalytic cycle of the Heck reaction.

Conclusion

This compound is a versatile and indispensable building block in modern organic synthesis. Its facile participation in a range of palladium-catalyzed cross-coupling reactions allows for the construction of complex and functional organic materials with tailored optoelectronic properties. The protocols and reaction pathways detailed in this guide provide a foundational understanding for researchers and professionals seeking to leverage the synthetic potential of this important fluorene derivative in the development of novel materials for OLEDs, organic photovoltaics, and other advanced applications. Further research into the development of more efficient and sustainable catalytic systems for the functionalization of this compound will undoubtedly continue to expand its role in the creation of next-generation organic materials.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of 2-Iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-iodo-9,9-dimethyl-9H-fluorene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of a wide array of 2-aryl-9,9-dimethyl-9H-fluorene derivatives, which are of significant interest in materials science, particularly for organic light-emitting diodes (OLEDs), and in the development of novel pharmaceutical compounds.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1] This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[1] The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki coupling make it an indispensable tool in modern organic synthesis.[2]

The general transformation for the Suzuki coupling of this compound is depicted below:

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for the Suzuki coupling of this compound is not extensively documented in readily available literature, the following table presents representative conditions and yields for the analogous and commonly used 2,7-dibromo-9,9-dialkylfluorenes. These examples serve as a strong starting point for reaction optimization with the iodo-substituted analog, as aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.

EntryArylboronic Acid/EsterCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.01)KOH (2.0)Ethanol (95%)1001.5High
24-Pyridylboronic acid pinacol esterPd(PPh₃)₄Aliquat 336-90-110-58
3Thiophene-2-boronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100-Modest-Good

Note: The data in this table is based on reactions with 2,7-dibromo-9,9'-dialkylfluorene and is intended to be illustrative for the development of protocols for this compound.[3]

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. These protocols are based on established procedures for similar aryl halides and should be optimized for specific substrates.

Protocol 1: General Procedure using a Homogeneous Palladium Catalyst

This protocol is a standard method for small-scale laboratory synthesis.

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe. If a biphasic system is used, add the organic solvent first, followed by the degassed water.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-9,9-dimethyl-9H-fluorene.

Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

This method offers the advantage of easier catalyst removal and potential for catalyst recycling.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., DMF/water or Toluene/water)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate/oil bath

  • Celite or a similar filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, the base, and the solvent system.

  • Catalyst Addition: Add the 10% Pd/C catalyst to the mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the organic solvent.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ + Base Boronate->Transmetalation ArylHalide R¹-X (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for OLED Fabrication and Characterization

The 2-aryl-9,9-dimethyl-9H-fluorene derivatives synthesized via Suzuki coupling are often investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). The following workflow outlines the typical steps from the synthesized material to a fully characterized OLED device.

OLED_Workflow start Synthesized 2-Aryl-9,9-dimethyl- 9H-fluorene Derivative purification Purification (e.g., Sublimation) start->purification characterization Material Characterization (Photophysical & Electrochemical) purification->characterization fabrication OLED Device Fabrication (Vacuum Thermal Evaporation) characterization->fabrication testing Device Testing & Characterization (Electroluminescence, IVL) fabrication->testing analysis Data Analysis & Performance Evaluation (EQE, Power Efficiency) testing->analysis end Optimized OLED Device analysis->end

Caption: General workflow for OLED fabrication and characterization.

References

Application Notes and Protocols for Sonogashira Coupling of 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-iodo-9,9-dimethyl-9H-fluorene with various terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and complex molecular architectures for drug discovery.[1][2] The 9,9-dimethylfluorene core is a key structural motif that enhances solubility and prevents aggregation, making it a valuable building block in these applications.

The protocols provided herein describe the palladium- and copper-catalyzed coupling of this compound. Due to the high reactivity of the carbon-iodine bond, these reactions can often be carried out under mild conditions with high yields.[3][4]

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving palladium and copper intermediates.[3][5]

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-9,9-dimethyl-9H-fluorene product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is then transferred to the palladium center in the transmetalation step.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

Experimental Protocols

The following protocols are general procedures for the Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a widely used method for the efficient coupling of aryl iodides with terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA)) (2-3 equiv)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, or dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, based on established protocols for similar aryl iodides.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT6~95
21-HexynePd(PPh₃)₄ (1.5)CuI (3)DIPAToluene508~92
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEADMF604~90
44-EthynylanisolePdCl₂(dppf) (2)CuI (4)TEAToluene/THF5012~88
51-Ethynyl-4-nitrobenzenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)PiperidineDMF705~85

Note: Yields are estimated based on typical outcomes for Sonogashira couplings of aryl iodides and may require optimization for specific cases.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product Ar-C≡C-R pd2_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡C-R cu_acetylide->pd2_aryl alkyne H-C≡C-R alkyne->cu_acetylide Base cuI Cu-I cuI->cu_acetylide base Base

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, Pd catalyst, CuI to a dry flask. - Inert atmosphere (Ar/N₂). start->setup reagents Reagent Addition: - Add anhydrous solvent. - Add amine base and terminal alkyne. setup->reagents reaction Reaction: - Stir at specified temperature. - Monitor by TLC or GC-MS. reagents->reaction workup Workup: - Cool and dilute with organic solvent. - Wash with aq. NH₄Cl and brine. - Dry and concentrate. reaction->workup purification Purification: - Flash column chromatography. workup->purification end End Product purification->end

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-iodo-9,9-dimethyl-9H-fluorene. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding N-aryl-9,9-dimethyl-9H-fluoren-2-amine derivatives. These products are valuable intermediates in the synthesis of materials for organic electronics and bioactive molecules.

The Buchwald-Hartwig amination is renowned for its broad substrate scope and functional group tolerance, offering a significant advantage over traditional C-N bond-forming reactions.[1] The choice of palladium catalyst, phosphine ligand, base, and solvent is critical for achieving high reaction efficiency and yield.

Comparative Data of Reaction Conditions

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various aromatic amines. The yields are typical for analogous Buchwald-Hartwig aminations of aryl iodides and may vary depending on the specific substrate and reaction scale.

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001885-95
2DiphenylaminePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1102480-90
34-Methoxyaniline[Pd(allyl)Cl]₂ (1)RuPhos (2)Cs₂CO₃Toluene1002088-98
4CarbazolePd₂(dba)₃ (2)Xantphos (4)K₂CO₃1,4-Dioxane1202475-85

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related aryl halides.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, diphenylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired aromatic amine (1.2 equiv.), the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.5 equiv.).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath on a magnetic stirrer. Heat the reaction mixture at the specified temperature (typically 100-120 °C) for the indicated time (18-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-9,9-dimethyl-9H-fluoren-2-amine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • The bases used can be corrosive or caustic. Avoid contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)-I(L) Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord [Ar-Pd(II)(L)(R₂NH)]⁺I⁻ Amine Coordination OxAdd->AmineCoord R₂NH Deprot Ar-Pd(II)(L)(R₂N) Amido Complex AmineCoord->Deprot Base Deprot->Pd0 Ar-NR₂ (Product) Product N-Aryl-9,9-dimethyl-9H-fluoren-2-amine (Ar-NR₂) Deprot->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd Amine Aromatic Amine (R₂NH) Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add this compound, amine, catalyst, ligand, and base to Schlenk tube. start->setup inert 2. Establish Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x). setup->inert solvent 3. Solvent Addition - Add anhydrous, degassed solvent. inert->solvent reaction 4. Reaction - Heat at 100-120 °C for 18-24 h. solvent->reaction workup 5. Work-up - Cool, dilute, filter, wash, and dry. reaction->workup purify 6. Purification - Column chromatography. workup->purify end End N-Aryl-9,9-dimethyl-9H-fluoren-2-amine purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of OLED Materials from 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials starting from the versatile building block, 2-iodo-9,9-dimethyl-9H-fluorene. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, namely Buchwald-Hartwig amination for hole-transport materials (HTMs) and Sonogashira coupling for blue-emitting materials.

Introduction

The 9,9-dimethylfluorene core is a cornerstone in the design of OLED materials due to its rigid, planar structure which imparts high thermal stability and excellent photophysical properties. The dimethyl substitution at the C9 position enhances solubility and prevents the formation of undesirable aggregates that can quench luminescence. The presence of a reactive iodine atom at the C2 position allows for facile functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of materials with tailored optoelectronic properties.

Synthesis of a Hole-Transport Material: 2-(Diphenylamino)-9,9-dimethyl-9H-fluorene

A common strategy for creating efficient HTMs is the introduction of triarylamine moieties. The Buchwald-Hartwig amination is a powerful method for forming the requisite C-N bonds.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Caption: Synthetic scheme for 2-(Diphenylamino)-9,9-dimethyl-9H-fluorene.

Materials:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), diphenylamine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.) to the flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Properties of Fluorene-Based Hole-Transport Materials
CompoundHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Reference
2,7-Bis(phenyl-m-tolylamino)-9,9-dimethylfluorene-5.1-2.11.0 x 10⁻⁴[1]
2,7-Bis(p-methoxyphenyl-m-tolylamino)-9,9-dimethylfluorene-5.0-2.18.0 x 10⁻⁵[1]
2,7-Bis(p-fluorophenyl-m-tolylamino)-9,9-dimethylfluorene-5.2-2.15.0 x 10⁻⁵[1]

Synthesis of a Blue-Emitting Material: 2-(Phenylethynyl)-9,9-dimethyl-9H-fluorene

The Sonogashira coupling reaction is a highly effective method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of conjugated molecules with desirable emissive properties.

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_device Device Fabrication & Testing start This compound buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira htm Hole-Transport Material buchwald->htm emitter Blue-Emitting Material sonogashira->emitter purification Column Chromatography htm->purification emitter->purification characterization NMR, Mass Spec, Elemental Analysis purification->characterization fabrication OLED Fabrication characterization->fabrication testing Electroluminescence & Device Performance fabrication->testing

References

Application Notes and Protocols for the Preparation of Hole Transport Materials Using 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hole transport materials (HTMs) utilizing 2-iodo-9,9-dimethyl-9H-fluorene as a key building block. The rigid, planar structure of the fluorene core, combined with the synthetic versatility offered by the iodo-functionalization, allows for the creation of highly efficient HTMs for optoelectronic applications, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Introduction to Fluorene-Based Hole Transport Materials

Fluorene derivatives are a prominent class of organic semiconductors used as HTMs due to their excellent thermal stability and charge-transporting properties.[1] The 9,9-dimethyl substitution on the fluorene core enhances solubility and prevents undesirable aggregation, which is crucial for forming high-quality thin films in electronic devices.[2] Functionalization at the C-2 and C-7 positions is a common strategy to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge extraction from the perovskite layer to the electrode.[1][3]

The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling, which allow for the facile formation of carbon-nitrogen and carbon-carbon bonds, respectively.[4][5][6] this compound is an excellent starting material for these reactions, providing a reactive site for the introduction of various electron-donating groups.

Synthesis of a Model Hole Transport Material: N,N-diphenyl-9,9-dimethyl-9H-fluoren-2-amine (Fluorene-TPA)

This section details the synthesis of a model HTM, Fluorene-TPA, via a Buchwald-Hartwig amination reaction between this compound and diphenylamine.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product This compound Fluorene-TPA This compound->Fluorene-TPA Pd₂(dba)₃, XPhos NaOtBu, Toluene 110 °C, 24h diphenylamine

Caption: Synthesis of Fluorene-TPA via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for palladium-catalyzed C-N bond formation.[4][7]

Materials:

  • This compound (1 equivalent)

  • Diphenylamine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for work-up and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, diphenylamine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient to yield the pure Fluorene-TPA.[1]

Experimental Workflow

G start Start setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask start->setup solvent Add Anhydrous Toluene setup->solvent degas Degas with Argon solvent->degas react Heat at 110 °C for 24h degas->react workup Cool, Quench with Water, Extract with DCM react->workup purify Column Chromatography workup->purify end Pure Fluorene-TPA purify->end

Caption: Workflow for the synthesis and purification of Fluorene-TPA.

Performance of Fluorene-Based Hole Transport Materials

The performance of HTMs is typically evaluated by fabricating and characterizing perovskite solar cells. The table below summarizes the performance of several fluorene-based HTMs, demonstrating their potential in achieving high power conversion efficiencies.

HTM DesignationPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]Reference
V1 14.05Not SpecifiedNot SpecifiedNot Specified[3]
V2 12.73Not SpecifiedNot SpecifiedNot Specified[3]
spiro-CZ 16.52Not SpecifiedNot SpecifiedNot Specified[8]
PFTPA 16.82>1.00Not SpecifiedNot Specified[9][10]

Note: The performance of HTMs can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

Device Fabrication Protocol: Perovskite Solar Cell

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

  • FTO-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol

  • SnO₂ nanoparticle precursor solution

  • Perovskite precursor solution (e.g., MAPbI₃ or mixed cation/halide perovskites)

  • Anti-solvent (e.g., chlorobenzene)

  • HTM solution (e.g., Fluorene-TPA in chlorobenzene, with or without dopants like Li-TFSI and tBP)

  • Gold or silver for the back electrode

Procedure:

  • Substrate Cleaning: Clean FTO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen stream.[1]

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ precursor solution onto the FTO substrate and anneal at 150 °C.[1]

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL. During spinning, drip an anti-solvent onto the substrate to induce rapid crystallization. Anneal the film at approximately 100 °C.[1]

  • Hole Transport Layer (HTL) Deposition: Spin-coat the prepared HTM solution on top of the perovskite layer.

  • Electrode Deposition: Deposit the gold or silver back electrode by thermal evaporation.

Perovskite Solar Cell Architecture

G cluster_device n-i-p Device Architecture layers Gold Electrode (Au) Hole Transport Layer (HTL) Perovskite (Absorber) Electron Transport Layer (ETL) FTO (Transparent Conductor) Glass Substrate sun Sunlight sun->layers

Caption: Schematic of a standard n-i-p perovskite solar cell.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of high-performance hole transport materials. Through well-established palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination, a wide array of fluorene-based HTMs can be readily prepared. The ability to systematically modify the chemical structure allows for the fine-tuning of optoelectronic properties, leading to enhanced device performance and stability in perovskite solar cells and other organic electronic devices. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore and develop novel fluorene-based HTMs for next-generation optoelectronics.

References

functionalization of the fluorene core of 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Versatile Intermediate: 2-Iodo-9,9-dimethyl-9H-fluorene

For researchers, scientists, and professionals in drug development, the 9,9-dimethyl-9H-fluorene scaffold serves as a pivotal building block in the synthesis of advanced organic materials and pharmacologically active compounds.[1] Its rigid, planar structure, and amenability to functionalization make it a versatile core for creating novel molecules with tailored electronic and biological properties. This document provides detailed application notes and experimental protocols for the functionalization of a key derivative, this compound, focusing on widely utilized palladium-catalyzed cross-coupling reactions and other transformations.

Strategic Functionalization of the Fluorene Core

The presence of the iodo-substituent at the C2 position of the 9,9-dimethyl-9H-fluorene core opens a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are instrumental in the development of materials for organic light-emitting diodes (OLEDs) and as intermediates in pharmaceutical synthesis.[1] The primary reactions for functionalizing this core include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings, as well as cyanation and formylation reactions.

Application in Drug Development: Targeting Pyruvate Dehydrogenase Kinase

Fluorene derivatives have garnered significant interest in drug discovery due to their diverse biological activities.[2][3] One notable application is the development of inhibitors for Pyruvate Dehydrogenase Kinase (PDK).[4][5] PDK is a key regulatory enzyme in cellular metabolism, and its inhibition can reactivate the Pyruvate Dehydrogenase Complex (PDC), promoting glucose oxidation. This mechanism is a promising therapeutic strategy for metabolic diseases such as diabetes and certain types of cancer.[2][6]

PDK_Inhibition_Pathway cluster_pdc Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_active->AcetylCoA PDC_inactive PDC-P (Inactive) PDC_inactive->PDC_active PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active Phosphorylation Fluorene_Derivative Fluorene Derivative (PDK Inhibitor) Fluorene_Derivative->PDK Inhibition

Caption: Inhibition of Pyruvate Dehydrogenase Kinase (PDK) by a fluorene derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for various functionalization reactions of aryl iodides, which can be adapted for this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be optimized accordingly.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd/C (1.4)-K₂CO₃DMFReflux (MW)0.5 - 1.541 - 92[7]
Pd(OAc)₂ (0.01)3a (0.011)KOHEthanol (95%)1001.5~90[8]
Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O65-100-5 - 89[9]

Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (5)-Et₃N[TBP][4EtOV]--96[10]
Pd/CuFe₂O₄ (3)(in catalyst)K₂CO₃Ethanol70-High[11]
Pd(PPh₃)₄ (cat.)CuI (cat.)-DMA903-[12]

Table 3: Heck Reaction of Aryl Iodides with n-Butyl Acrylate

Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂ (0.2)dppc⁺PF₆⁻Et₃N[bmim][PF₆]1201.592[13]
Pd nano-spheres (1)-Et₃NDMF6016100[13]
Pd@CS/PAAS-----High[14]

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines

Pd CatalystLigandBaseSolventTemp. (°C)Time (min/h)Yield (%)Reference
Pd₂(dba)₃XPhost-BuONaToluene150 (MW)10-30 min83-94[15]
Pd(OAc)₂PPh₃Strong Base---Traces[16]
Pd(I) dimerBiaryl phosphine-----[17]

Table 5: Stille Coupling of Aryl Halides with Organostannanes

Pd Catalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (10)n-Bu₄NClDMF110-52[18]
Pd₂(dba)₃AsPh₃, CuIDMF60-55[18]
Pd(PPh₃)₄ (5)-DMF95-67[18]

Table 6: Cyanation of Aryl Halides

| Cyanide Source | Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NaCN | CuI | 1,2-diammine | - | - | - | - |[19] | | Nitromethane | Cu(NO₃)₂·3H₂O (5) | 1,10-Phen (10) | DMSO | 100 | 16 | Moderate-Good |[20] | | Benzyl nitrile | Cu catalyst | - | - | - | - | Moderate-Good |[21] |

Experimental Protocols

The following are detailed, generalized protocols for the functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)

  • Toluene/Ethanol/Water or Dioxane/Water solvent mixture

  • Standard glassware for inert atmosphere reactions

Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂ - Ligand - Base Degas Degas with N₂/Ar Start->Degas AddSolvent Add Solvent Degas->AddSolvent Heat Heat to Reflux (e.g., 80-110 °C) AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 2-Aryl-9,9-dimethyl-9H-fluorene Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Sonogashira_Workflow Start Combine: - this compound - PdCl₂(PPh₃)₂ - CuI - Base Degas Degas with N₂/Ar Start->Degas AddSolvent Add Solvent & Alkyne Degas->AddSolvent Stir Stir at RT to 70 °C AddSolvent->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 2-Alkynyl-9,9-dimethyl-9H-fluorene Purify->Product

Caption: General workflow for the Sonogashira coupling reaction.

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 70 °C) until completion, as monitored by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Heck Reaction

This protocol outlines the coupling of this compound with an alkene, such as an acrylate.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃ or P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) (1.5 - 2.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Heck_Workflow Start Combine Reactants: - this compound - Alkene - Pd(OAc)₂ - Ligand - Base Degas Degas with N₂/Ar Start->Degas AddSolvent Add Solvent Degas->AddSolvent Heat Heat to 80-120 °C AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 2-Alkenyl-9,9-dimethyl-9H-fluorene Purify->Product

Caption: General workflow for the Heck reaction.

Procedure:

  • Charge a Schlenk tube with this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the alkene.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Buchwald_Hartwig_Workflow Start Combine: - this compound - Amine - Pd Catalyst - Ligand - Base Degas Degas with N₂/Ar Start->Degas AddSolvent Add Solvent Degas->AddSolvent Heat Heat to 80-110 °C AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 2-Amino-9,9-dimethyl-9H-fluorene Derivative Purify->Product Stille_Workflow Start Combine: - this compound - Organostannane - Pd Catalyst - (Optional Additive) Degas Degas with N₂/Ar Start->Degas AddSolvent Add Solvent Degas->AddSolvent Heat Heat to 80-110 °C AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous KF Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product Cyanation_Workflow Start Combine: - this compound - Cyanide Source (e.g., CuCN) Degas Degas with N₂/Ar Start->Degas AddSolvent Add Solvent Degas->AddSolvent Heat Heat to 140-180 °C AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup (e.g., FeCl₃/HCl) & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 2-Cyano-9,9-dimethyl-9H-fluorene Purify->Product

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-iodo-9,9-dimethyl-9H-fluorene as a key building block. The 9,9-dimethyl-9H-fluorene core is a valuable scaffold in the development of organic electronics and pharmaceutical compounds due to its rigid, planar structure and propensity for functionalization.[1][2] Aryl iodides are highly reactive substrates in these transformations, often enabling milder reaction conditions compared to other aryl halides.[3][4]

The following sections detail the experimental setups for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing researchers with a comprehensive guide for the synthesis of novel fluorene derivatives.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-9,9-dimethyl-9H-fluorenes

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2-aryl-9,9-dimethyl-9H-fluorenes.[5] These derivatives are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).[5]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add a degassed solvent system (e.g., dioxane/water, toluene, or ethanol).[5][6]

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (typically 65-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).[5]

Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic phase with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-9,9-dimethyl-9H-fluorene.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.01) with Ligand (0.011)KOHEthanol (95%)1001.5High[5]
24-Pyridylboronic acid pinacol esterPd(PPh₃)₄Aliquat 336-90-110-58[5]
3Thiophene-2-boronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100-Modest-Good[5]
Note: Data is based on reactions with related bromofluorene derivatives and serves as a representative guideline.[5]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, Pd catalyst, and base in a Schlenk flask B Evacuate and backfill with inert gas (Ar/N₂) A->B C Add degassed solvent B->C D Heat and stir the reaction mixture C->D E Monitor progress by TLC or GC/MS D->E F Cool to room temperature and dilute with organic solvent E->F G Wash with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) OA->ArPdX Ar-X MI Migratory Insertion Intermediate RCH₂-CH(Ar)-Pd(II)-X(L₂) MI->Intermediate + Alkene BE β-Hydride Elimination Product_complex [HPd(II)X(L₂)]⁺[Product]⁻ BE->Product_complex β-Hydride Elimination Base_regen Base Product_complex->Base_regen Regeneration Product Substituted Alkene Product_complex->Product Base_regen->Pd0 ArX Ar-X Alkene Alkene Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OA Oxidative Addition ArPdX Ar-Pd(II)-X(L) OA->ArPdX Ar-X Amine_assoc Amine Association Intermediate [Ar-Pd(II)-X(L)(HNR₂)] Amine_assoc->Intermediate + HNR₂ Deprotonation Deprotonation Amido_complex Ar-Pd(II)-NR₂(L) Deprotonation->Amido_complex + Base Amido_complex->Pd0 RE Reductive Elimination Product Ar-NR₂ RE->Product Reductive Elimination ArX Ar-X Amine HNR₂ Base Base

References

Application Notes and Protocols for 2-iodo-9,9-dimethyl-9H-fluorene in Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-iodo-9,9-dimethyl-9H-fluorene is a key precursor for the synthesis of poly(9,9-dimethylfluorene)s, a class of conductive polymers with significant potential in organic electronics. The fluorene core provides a rigid, planar structure conducive to π-electron delocalization, which is essential for charge transport. The dimethyl substitution at the C9 position enhances the solubility and processability of the resulting polymer without significantly disrupting the electronic properties of the conjugated backbone. This document provides detailed application notes and experimental protocols for the synthesis of poly(9,9-dimethylfluorene) from this compound, focusing on the Yamamoto coupling polymerization method.

Applications

Poly(9,9-dimethylfluorene) and its derivatives are promising materials for a variety of organic electronic devices, including:

  • Organic Light-Emitting Diodes (OLEDs): Due to their strong blue photoluminescence, polyfluorenes are often used as blue-emitting materials or as host materials for other emissive dopants in OLEDs.

  • Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of polyfluorenes makes them suitable for use as the active semiconductor layer in OFETs.

  • Organic Photovoltaics (OPVs): Fluorene-based copolymers are utilized as donor materials in the active layer of OPVs due to their favorable electronic properties and good film-forming capabilities.

  • Sensors: The fluorescence of polyfluorene-based materials can be quenched by certain analytes, making them useful as chemical sensors.

Data Presentation

The properties of poly(9,9-dimethylfluorene) synthesized via Yamamoto polymerization of this compound can be tailored by controlling the reaction conditions. Below is a summary of typical quantitative data obtained for poly(9,9-dialkylfluorene)s, which are structurally similar and serve as a good reference.

PropertyTypical ValueNotes
Molecular Weight (Mn) 10,000 - 100,000 g/mol Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.
Polydispersity Index (PDI) 1.5 - 3.0A measure of the distribution of molecular weights in the polymer sample.
Electrical Conductivity 10⁻¹² - 10⁻¹⁰ S/cm (undoped)The conductivity of the pristine, undoped polymer is very low.
UV-Vis Absorption (λmax) 380 - 400 nm (in solution)Corresponds to the π-π* transition of the conjugated polymer backbone.
Photoluminescence (λmax) 420 - 450 nm (in solution)Typically exhibits strong blue fluorescence.
HOMO Level ~ -5.8 eVHighest Occupied Molecular Orbital energy level, estimated from cyclic voltammetry.
LUMO Level ~ -2.1 eVLowest Unoccupied Molecular Orbital energy level, estimated from cyclic voltammetry and optical bandgap.
Optical Bandgap ~ 3.0 eVCalculated from the onset of the UV-Vis absorption spectrum.

Experimental Protocols

The following protocol is adapted from established procedures for the Yamamoto coupling polymerization of dihalo-fluorene derivatives and is applicable for the homopolymerization of this compound.

Protocol 1: Yamamoto Homopolymerization of this compound

This protocol describes the synthesis of poly(9,9-dimethyl-9H-fluorene) via a nickel-catalyzed Yamamoto coupling reaction.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Chloroform

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a glovebox, add bis(1,5-cyclooctadiene)nickel(0) (1.5 eq) and 2,2'-bipyridine (1.5 eq) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene and anhydrous N,N-dimethylformamide (DMF) in a 1:1 volume ratio to dissolve the solids.

    • Add 1,5-cyclooctadiene (1.5 eq) to the solution. The solution should turn deep red or purple, indicating the formation of the active Ni(0) complex.

  • Polymerization:

    • In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere.

    • Heat the monomer solution to 80 °C.

    • Using a cannula, slowly transfer the prepared catalyst solution to the hot monomer solution.

    • Maintain the reaction mixture at 80 °C with vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

    • Filter the precipitated polymer and wash it with methanol.

    • To remove any remaining catalyst, stir the polymer in a solution of concentrated hydrochloric acid in methanol for 2-3 hours.

    • Filter the polymer again and wash thoroughly with methanol until the filtrate is neutral.

    • Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove low molecular weight oligomers.

    • The purified polymer is then extracted with chloroform.

    • The chloroform solution is concentrated by rotary evaporation, and the polymer is precipitated again in methanol.

    • Filter and dry the final polymer product under vacuum at 60 °C for 24 hours.

Characterization:

The resulting poly(9,9-dimethyl-9H-fluorene) can be characterized by the following techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • UV-Vis Spectroscopy: To determine the absorption maximum and estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: To determine the emission maximum and quantum yield.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

  • Four-Point Probe or Time-of-Flight Measurements: To determine the electrical conductivity of thin films of the polymer.

Mandatory Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer 2-iodo-9,9-dimethyl- 9H-fluorene Polymerization Yamamoto Coupling (Toluene/DMF, 80°C) Monomer->Polymerization Catalyst Ni(0) Catalyst (Ni(COD)₂ + Bipyridine) Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation AcidWash Acid Wash (HCl/Methanol) Precipitation->AcidWash Soxhlet Soxhlet Extraction (Acetone, Chloroform) AcidWash->Soxhlet Drying Drying under Vacuum Soxhlet->Drying Analysis GPC, NMR, UV-Vis, PL, CV, Conductivity Drying->Analysis

Caption: Experimental workflow for the synthesis and characterization of poly(9,9-dimethylfluorene).

yamamoto_coupling Monomer1 R-I OxidativeAddition Oxidative Addition Monomer1->OxidativeAddition Ni0 Ni(0)L₂ Ni0->OxidativeAddition Intermediate1 R-Ni(II)(I)L₂ OxidativeAddition->Intermediate1 ReductiveCoupling Reductive Coupling Intermediate1->ReductiveCoupling Monomer2 R-I Monomer2->ReductiveCoupling ReductiveCoupling->Ni0 Regeneration Dimer R-R ReductiveCoupling->Dimer Polymer ...-R-R-R-... (Polymer Chain) Dimer->Polymer

Caption: Simplified mechanism of Yamamoto coupling for the polymerization of 2-iodo-9,9-dimethylfluorene.

Application Notes and Protocols: Synthesis of 2-Iodo-9,9-dimethyl-9H-fluorene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the multi-step synthesis of 2-iodo-9,9-dimethyl-9H-fluorene, a key intermediate in the development of materials for organic electronics and pharmaceuticals.[1] The synthesis begins with the methylation of 9H-fluorene to form 9,9-dimethyl-9H-fluorene, followed by iodination at the 2-position. Furthermore, this guide details the subsequent derivatization of the iodinated product via Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, which are crucial for the synthesis of advanced fluorene-based molecules.[2] All procedures are presented with detailed experimental steps and quantitative data to ensure reproducibility.

Introduction

Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons widely utilized in the fields of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs), and in medicinal chemistry due to their unique photoelectric and biological properties.[1][2] The 9,9-dimethylfluorene scaffold offers enhanced stability and solubility, making it a desirable building block for complex molecular architectures.[1] The introduction of an iodine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions.[2] This document outlines a reliable and efficient synthetic pathway to this compound and its subsequent conversion into more complex derivatives.

Synthesis Pathway Overview

The overall synthetic strategy involves a two-step process to obtain the target intermediate, this compound, followed by examples of its derivatization.

Synthesis_Pathway Fluorene 9H-Fluorene DMFluorene 9,9-Dimethyl-9H-fluorene Fluorene->DMFluorene Step 1: Methylation IodoDMFluorene This compound DMFluorene->IodoDMFluorene Step 2: Iodination SuzukiProduct Suzuki Coupling Product IodoDMFluorene->SuzukiProduct Suzuki-Miyaura Coupling BuchwaldProduct Buchwald-Hartwig Product IodoDMFluorene->BuchwaldProduct Buchwald-Hartwig Amination Suzuki_Coupling IodoDMFluorene 2-Iodo-9,9-dimethyl- 9H-fluorene SuzukiProduct 2-Aryl/Vinyl-9,9-dimethyl- 9H-fluorene IodoDMFluorene->SuzukiProduct BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->SuzukiProduct Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->SuzukiProduct Base Base (e.g., K2CO3) Base->SuzukiProduct Buchwald_Hartwig IodoDMFluorene 2-Iodo-9,9-dimethyl- 9H-fluorene BuchwaldProduct 2-Amino-9,9-dimethyl- 9H-fluorene Derivative IodoDMFluorene->BuchwaldProduct Amine Primary/Secondary Amine Amine->BuchwaldProduct Catalyst Pd Catalyst + Ligand Catalyst->BuchwaldProduct Base Base (e.g., NaOtBu) Base->BuchwaldProduct Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Reagents and Solvents Setup->AddReagents Reaction Reaction under Controlled Temperature AddReagents->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quenching and Extraction Monitor->Workup Complete Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End Final Product Characterize->End

References

Application Notes and Protocols for 2-iodo-9,9-dimethyl-9H-fluorene in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-iodo-9,9-dimethyl-9H-fluorene as a key building block for the synthesis of hole-transporting materials (HTMs) for organic photovoltaic (OPV) devices. The protocols outlined below detail the synthesis of a representative fluorene-based HTM and the subsequent fabrication of a standard organic solar cell.

Introduction

Fluorene derivatives are a prominent class of organic semiconductors widely utilized in optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics. Their rigid, planar structure imparts high thermal stability and good charge transport properties. The 9,9-dimethyl substitution on the fluorene core enhances solubility in common organic solvents, facilitating solution-based processing of thin films.

This compound is a versatile precursor for the synthesis of more complex fluorene-based materials. The iodo-functionalization allows for facile carbon-carbon and carbon-nitrogen bond formation through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of various functional groups at the 2- and 7-positions of the fluorene core, allowing for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the energy levels of other materials in the photovoltaic device for efficient charge extraction.

Synthesis of a Representative Hole-Transporting Material

A common strategy for creating efficient HTMs is to synthesize a molecule with a donor-π-donor (D-π-D) architecture. In this representative protocol, a 2,7-diamino-9,9-dimethylfluorene derivative is synthesized from a dihalogenated precursor via a Buchwald-Hartwig amination reaction. While this protocol specifies the use of a dibromo-fluorene derivative, this compound can be used as a more reactive alternative under similar conditions, potentially allowing for milder reaction conditions or higher yields.

Experimental Protocol: Synthesis of a 2,7-bis(diarylamino)-9,9-dimethylfluorene Derivative

Materials:

  • 2,7-dibromo-9,9-dimethylfluorene (or 2,7-diiodo-9,9-dimethylfluorene)

  • Secondary amine (e.g., diphenylamine, carbazole)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with 2,7-dibromo-9,9-dimethylfluorene (1.0 eq.), the secondary amine (2.2 eq.), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (2.5 eq.).

  • Solvent Addition: Anhydrous, degassed toluene is added to the flask.

  • Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 2,7-bis(diarylamino)-9,9-dimethylfluorene product.

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product 2,7-dihalo-9,9-dimethylfluorene 2,7-dihalo-9,9-dimethylfluorene Reaction_Conditions Pd Catalyst Phosphine Ligand Base (NaOtBu) Toluene, 80-110 °C 2,7-dihalo-9,9-dimethylfluorene->Reaction_Conditions Secondary_Amine Secondary Amine (e.g., Diphenylamine) Secondary_Amine->Reaction_Conditions HTM_Product 2,7-bis(diarylamino)-9,9-dimethylfluorene (Hole-Transporting Material) Reaction_Conditions->HTM_Product

Synthesis of a fluorene-based HTM.

Application in Organic Solar Cells

The synthesized fluorene-based HTM can be incorporated into a standard (p-i-n) or inverted (n-i-p) organic solar cell architecture. The following protocol describes the fabrication of a conventional p-i-n device.

Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell

Device Architecture: ITO / HTL / Active Layer (Donor:Acceptor) / Electron Transport Layer (ETL) / Metal Electrode

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Synthesized fluorene-based HTM

  • Electron donor polymer (e.g., P3HT, PTB7)

  • Electron acceptor (e.g., PC₆₁BM, PC₇₁BM)

  • Electron transport layer material (e.g., Ca, LiF)

  • Metal for top electrode (e.g., Al, Ag)

  • Organic solvents (e.g., chlorobenzene, dichlorobenzene)

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Transport Layer (HTL) Deposition: A solution of the synthesized fluorene-based HTM in a suitable organic solvent (e.g., chlorobenzene) is prepared. The solution is spin-coated onto the cleaned ITO substrate, followed by annealing at a specified temperature to remove residual solvent and improve film morphology.

  • Active Layer Deposition: A blend of the electron donor polymer and the electron acceptor is dissolved in a common solvent (e.g., dichlorobenzene). This solution is then spin-coated on top of the HTL. The film is typically annealed to optimize the morphology of the bulk heterojunction.

  • Electron-Transport Layer (ETL) and Electrode Deposition: The substrates are transferred into a thermal evaporator. A thin layer of an ETL material (e.g., LiF) is deposited, followed by the deposition of the metal top electrode (e.g., Al) through a shadow mask to define the active area of the solar cell.

G cluster_device Organic Solar Cell Fabrication Substrate ITO Glass Substrate (Cleaned & UV-Ozone Treated) HTL Spin-coat Hole-Transport Layer (Fluorene-based HTM) Substrate->HTL Step 1 Active_Layer Spin-coat Active Layer (Donor:Acceptor Blend) HTL->Active_Layer Step 2 ETL_Electrode Thermal Evaporation of ETL (e.g., LiF) and Metal Electrode (e.g., Al) Active_Layer->ETL_Electrode Step 3 Final_Device Completed Solar Cell Device ETL_Electrode->Final_Device Step 4

Organic solar cell fabrication workflow.

Performance Data of Organic Solar Cells with Fluorene-Based HTMs

The performance of organic solar cells is characterized by several key parameters: power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF). The table below summarizes the performance of various organic solar cells that utilize fluorene-based derivatives as the hole-transporting material. While the specific performance will depend on the exact chemical structure of the HTM, the donor-acceptor pair, and the device architecture, this data provides a representative overview of the potential of this class of materials.

HTM DesignationDonor:Acceptor SystemVOC (V)JSC (mA/cm²)FF (%)PCE (%)
spiro-CZPerovskite---16.52[1]
spiro-TPAPerovskite---8.47[1]
Polymer:PC71BM (1:1)F8T2s:OPTANs---0.68[2]
Polymer:PC71BM (1:2)F8T2s:OPTANs---1.22[2]
V1498 (cross-linked)Perovskite----
V1499 (cross-linked)Perovskite----

Note: The performance of organic solar cells is highly dependent on the specific materials and fabrication conditions. The data presented here is for illustrative purposes and represents a selection of reported values for devices incorporating various fluorene-based HTMs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-iodo-9,9-dimethyl-9H-fluorene synthesis.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the iodination of 9,9-dimethylfluorene can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Suboptimal Reagents: The quality of the iodinating agent, such as N-iodosuccinimide (NIS), is critical. Ensure it is fresh and has been stored properly. The use of an acid catalyst, such as trifluoroacetic acid (TFA), can significantly improve the rate and yield of the reaction.

  • Moisture: The presence of water can deactivate the iodinating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purification Losses: Significant loss of product can occur during purification. Optimize your purification technique, whether it be recrystallization or column chromatography. For recrystallization, careful selection of the solvent system is key to maximizing recovery.

Question: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: The primary byproduct in this reaction is typically the di-substituted product, 2,7-diiodo-9,9-dimethyl-9H-fluorene. The fluorene ring is activated towards electrophilic substitution at the 2 and 7 positions.

To minimize the formation of the di-iodinated product:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent (NIS) relative to the 9,9-dimethylfluorene. Using a large excess of the iodinating agent will favor the formation of the di-substituted product.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-iodinated product.

  • Slow Addition: Adding the iodinating agent portion-wise or as a solution dropwise over a period of time can help to maintain a low concentration of the electrophile and favor mono-substitution.

Question: How can I effectively purify this compound from the reaction mixture?

Answer: Purification can be achieved through several methods:

  • Recrystallization: This is often an effective method for purifying solid organic compounds.[1] Methanol is a commonly used solvent for the recrystallization of similar fluorene derivatives. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixed solvents like hexane/ethyl acetate) to find the optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the mono-iodinated product from unreacted starting material and the di-iodinated byproduct.[1] A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. Use TLC to determine the appropriate solvent system before running the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 9,9-dimethylfluorene?

A1: Electrophilic substitution on the fluorene ring system preferentially occurs at the electron-rich 2 and 7 positions. Therefore, the direct iodination of 9,9-dimethylfluorene is expected to yield primarily the 2-iodo and 2,7-diiodo derivatives.

Q2: Which iodinating agents are most effective for this synthesis?

A2: N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of aromatic compounds, including fluorene derivatives.[1][2][3][4][5] It is relatively easy to handle and often provides good yields under mild conditions, especially when used with an acid catalyst. Other possible iodinating systems include iodine in the presence of an oxidizing agent like periodic acid.

Q3: Can I use a similar procedure to synthesize 2-bromo-9,9-dimethyl-9H-fluorene?

A3: Yes, the general principles of the reaction are applicable. For bromination, you would use a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin, often under similar reaction conditions. A known protocol for the synthesis of 2-bromo-9,9-dimethylfluorene uses dibromohydantoin in propylene carbonate. Another approach involves dissolving 2-bromofluorene in dimethyl sulfoxide (DMSO) and then adding iodomethane and potassium hydroxide.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Experimental Protocol: Iodination of 9,9-dimethylfluorene using NIS

This protocol is based on established methods for the iodination of aromatic compounds and analogous bromination reactions of 9,9-dimethylfluorene.

Materials:

  • 9,9-dimethylfluorene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Methanol (for recrystallization)

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9,9-dimethylfluorene (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude product from hot methanol.

    • Column Chromatography: Alternatively, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

ParameterRecommended Condition
Starting Material9,9-dimethylfluorene
Iodinating AgentN-Iodosuccinimide (NIS)
Stoichiometry (NIS)1.1 equivalents
CatalystTrifluoroacetic acid (TFA)
Stoichiometry (TFA)0.1 equivalents
SolventAnhydrous Dichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours (monitor by TLC)
WorkupQuench with Na₂S₂O₃, wash with NaHCO₃ and brine
PurificationRecrystallization from methanol or column chromatography

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 9,9-dimethylfluorene in anhydrous DCM add_nis Add N-Iodosuccinimide (NIS) start->add_nis add_tfa Add catalytic Trifluoroacetic Acid (TFA) add_nis->add_tfa react Stir at Room Temperature (Monitor by TLC) add_tfa->react quench Quench with Na2S2O3 (aq) react->quench wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry organic layer (MgSO4 or Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Recrystallization (Methanol) or Column Chromatography crude->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_byproducts Analyze Byproducts (NMR, MS) complete->check_byproducts di_iodination Di-iodination is a major byproduct check_byproducts->di_iodination other_impurities Other Impurities check_byproducts->other_impurities control_stoichiometry Control Stoichiometry (1.1 eq NIS) Lower Temperature di_iodination->control_stoichiometry optimize_purification Optimize Purification (Recrystallization solvent, Chromatography eluent) other_impurities->optimize_purification

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

common side reactions in the functionalization of 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the functionalization of 2-iodo-9,9-dimethyl-9H-fluorene. The information is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting unexpected results in the functionalization of this compound.

Troubleshooting_Workflow cluster_start cluster_analysis Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting Actions cluster_outcome start Experiment Performed analyze_product Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->analyze_product check_yield Low Yield or Desired Product Absent? analyze_product->check_yield side_products Side Products Observed? check_yield->side_products No purify_reagents Check Purity of Reagents and Solvents check_yield->purify_reagents Yes identify_side_products Identify Structure of Side Products side_products->identify_side_products Yes end_success Successful Functionalization side_products->end_success No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) optimize_conditions->start Re-run Experiment end_revise Revise Synthetic Route optimize_conditions->end_revise consult_guides Consult Troubleshooting Guides (This Document) identify_side_products->consult_guides consult_guides->optimize_conditions purify_reagents->optimize_conditions Sonogashira_Side_Reactions cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aryl_Iodide This compound Desired_Coupling Sonogashira Coupling (Desired) Aryl_Iodide->Desired_Coupling Alkyne Terminal Alkyne Alkyne->Desired_Coupling Glaser_Coupling Glaser Coupling (Side Reaction) Alkyne->Glaser_Coupling Product Desired Product Desired_Coupling->Product Side_Product Diacetylene Glaser_Coupling->Side_Product

Technical Support Center: Purification of 2-Iodo-9,9-dimethyl-9H-fluorene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-iodo-9,9-dimethyl-9H-fluorene by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides step-by-step solutions.

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

Possible Cause Solution
Inappropriate solvent selection. The polarity of the solvent may not be suitable for this compound. Based on related halo-fluorene derivatives, consider using a different solvent or a solvent mixture. Good starting points include methanol, ethanol, or a mixture of a more soluble solvent with a less soluble one (e.g., ethyl acetate/petroleum ether or toluene/methanol).[1][2]
Insufficient solvent volume. Gradually add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
Low purity of the crude material. If the crude product contains a significant amount of insoluble impurities, a hot filtration step may be necessary. Dissolve the crude material in a minimal amount of hot solvent, and then quickly filter the hot solution to remove the insoluble impurities before allowing it to cool.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

Possible Cause Solution
The solution is too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to dilute the solution, and then allow it to cool slowly.
The rate of cooling is too rapid. Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.
High level of impurities. The presence of impurities can disrupt the crystal lattice formation. If adding more solvent and slow cooling do not resolve the issue, the material may require an alternative purification method, such as column chromatography, before attempting recrystallization again.

Problem 3: No crystals form, even after the solution has cooled completely.

Possible Cause Solution
The solution is too dilute (too much solvent was added). Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy (the saturation point), allow it to cool slowly.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of pure this compound to the cooled solution to initiate crystal growth.
Inappropriate solvent. If the compound remains highly soluble even at low temperatures, the chosen solvent is not suitable. The solvent should be evaporated, and the recrystallization should be attempted with a different solvent system.

Problem 4: The yield of the recrystallized product is very low.

Possible Cause Solution
Too much solvent was used. As mentioned previously, using a large excess of solvent will result in a significant portion of the product remaining in the mother liquor. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling the solution again.
Premature crystallization during hot filtration. If a hot filtration step was performed, some product might have crystallized on the filter paper or in the funnel. To minimize this, use a pre-heated funnel and filter the solution as quickly as possible.
The crude material was highly impure. A low yield can be expected if the initial material contained a large percentage of impurities. The primary goal of recrystallization is purification, and a loss of mass is inherent to the process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: While specific data for this compound is not abundant, information from closely related compounds provides excellent starting points. For 2-iodo-9H-fluorene, methanol has been used successfully.[3] For brominated 9,9-dimethylfluorene derivatives, ethanol or a mixture of ethyl acetate and petroleum ether, or toluene and methanol have proven effective.[1][2] Therefore, a good starting point would be to test the solubility of a small amount of your compound in methanol or ethanol.

Q2: How can I determine the appropriate solvent for recrystallization?

A2: A suitable recrystallization solvent should dissolve the compound when hot but not when cold. To test this, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the test tube. If the compound dissolves when hot and then precipitates upon cooling, you have found a potentially good solvent.

Q3: My purified product is still colored. What should I do?

A3: A persistent color may indicate the presence of colored impurities. You can try a second recrystallization. In some cases, adding a small amount of activated charcoal to the hot solution before the hot filtration step can help to remove colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q4: Is it better to use a single solvent or a mixed solvent system?

A4: A single solvent is often preferred for its simplicity. However, if a single solvent that meets the "soluble when hot, insoluble when cold" criteria cannot be found, a mixed solvent system is a good alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Quantitative Data Summary

The following table provides a summary of solvents used for the recrystallization of related fluorene compounds. This data can be used as a guide for developing a protocol for this compound.

CompoundSolvent SystemPurity AchievedReference
2-Iodo-9H-fluoreneMethanolNot specified[3]
2,7-Dibromo-9,9-dimethyl-9H-fluoreneEthyl acetate / Petroleum etherSuitable for single crystal X-ray diffraction[1]
2-Bromo-9,9-dimethylfluoreneEthanol90%[4]
2-BromofluoreneToluene / Methanol (1:3 volume ratio)99%[2]

Experimental Protocol

This is a general protocol for the recrystallization of this compound based on methods for related compounds. Optimization may be required.

1. Solvent Selection:

  • Based on the data for analogous compounds, start with methanol or ethanol.

  • Test the solubility of a small amount of the crude material to confirm its suitability.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

3. (Optional) Hot Filtration:

  • If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, you can place it in an ice bath for about 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Recrystallization_Troubleshooting_Workflow cluster_solutions Troubleshooting Solutions start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Issue: Product Doesn't Dissolve dissolve->no_dissolve Problem crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Product Oils Out cool->oiling_out Problem collect Collect and Dry Crystals crystals_form->collect Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No sol_dissolve Change Solvent or Add More Solvent no_dissolve->sol_dissolve sol_oiling Reheat, Add Solvent, and Cool Slowly oiling_out->sol_oiling sol_no_crystals Concentrate Solution or Induce Crystallization no_crystals->sol_no_crystals sol_dissolve->dissolve sol_oiling->cool Retry sol_no_crystals->cool Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Protocol_Workflow start Start solvent_selection 1. Solvent Selection (e.g., Methanol, Ethanol) start->solvent_selection dissolution 2. Dissolution (Dissolve crude product in minimal hot solvent) solvent_selection->dissolution hot_filtration 3. Hot Filtration (Optional) (Remove insoluble impurities) dissolution->hot_filtration crystallization 4. Crystallization (Slow cooling to room temp, then ice bath) hot_filtration->crystallization isolation 5. Isolation (Vacuum filtration) crystallization->isolation washing 6. Washing (Wash crystals with cold solvent) isolation->washing drying 7. Drying (Vacuum oven or desiccator) washing->drying end Pure Product drying->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 2-iodo-9,9-dimethyl-9H-fluorene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion of the starting material. What are the primary causes and how can I resolve this?

A1: Low or no conversion in the Suzuki coupling of this compound is a common issue, often stemming from the steric hindrance imparted by the fluorene moiety and the specific reaction conditions. Key factors to investigate include the catalyst system, base, and solvent.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst or Inefficient Catalytic Cycle: The active Pd(0) species may not be forming efficiently, or key steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) may be inhibited.

    • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate.[1] Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos is highly recommended to facilitate the catalytic cycle.[2][3] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in couplings with challenging substrates.[1]

    • Catalyst Quality: Ensure the palladium source and ligands are of high quality and have been stored properly to prevent degradation. Consider using a pre-catalyst to ensure the presence of the active catalytic species.[4]

    • Inert Atmosphere: The presence of oxygen can deactivate the catalyst. It is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the activation of the boronic acid and for ensuring the solubility of all reaction components.

    • Base Selection: The base may not be strong enough or may be sterically hindered itself. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.

    • Solvent System: Ensure all reactants are soluble in the chosen solvent. Common solvent systems for Suzuki couplings include mixtures of dioxane/water, toluene/water, or DMF.[1] For anhydrous conditions with bases like K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial.

  • Poor Reagent Quality: The purity and stability of the boronic acid are crucial for a successful reaction.

    • Boronic Acid Integrity: Boronic acids can undergo degradation, especially if they are old or have been stored improperly. It is advisable to use fresh, high-purity boronic acid.

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

G start Low or No Conversion catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents catalyst_q1 Using Pd(PPh3)4? catalyst->catalyst_q1 conditions_q1 Base Screening Performed? conditions->conditions_q1 reagents_q1 Boronic Acid Fresh? reagents->reagents_q1 catalyst_a1 Switch to Bulky Ligand (e.g., XPhos, SPhos) catalyst_q1->catalyst_a1 Yes catalyst_q2 Inert Atmosphere Maintained? catalyst_q1->catalyst_q2 No catalyst_q2->conditions Yes catalyst_a2 Ensure Rigorous Degassing and Inert Conditions catalyst_q2->catalyst_a2 No conditions_a1 Screen Bases (K2CO3, Cs2CO3, K3PO4) conditions_q1->conditions_a1 No conditions_q2 Solubility Issues Observed? conditions_q1->conditions_q2 Yes conditions_q2->reagents No conditions_a2 Screen Solvents (Dioxane/H2O, Toluene/H2O) conditions_q2->conditions_a2 Yes reagents_a1 Use Fresh, High-Purity Boronic Acid reagents_q1->reagents_a1 No

Caption: Troubleshooting workflow for low to no conversion.

Q2: I am observing significant formation of homocoupled byproducts. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or issues with the catalyst.

Potential Causes & Troubleshooting Steps:

  • Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[1]

  • Inefficient Reduction of Pd(II) to Pd(0): If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions. The homocoupling of the boronic acid can sometimes be a competing pathway for this reduction.[1] Consider using a pre-formed Pd(0) catalyst or a more robust catalyst system.

Q3: My reaction is producing the debrominated starting material (9,9-dimethyl-9H-fluorene) instead of the desired product. What causes this and how can I prevent it?

A3: Dehalogenation (in this case, deiodination) is the replacement of the iodine atom with a hydrogen atom.

Potential Causes & Troubleshooting Steps:

  • Source of Hydride: The presence of a hydride source in the reaction mixture can lead to the reduction of the C-I bond. Protic solvents like alcohols, when used with a strong base, can be a source of hydride.[4] Consider switching to an a-protic solvent system.

  • Slow Transmetalation: If the transmetalation step is slow, the intermediate aryl-palladium species may be more susceptible to side reactions like dehalogenation. Increasing the concentration of the boronic acid or using a more reactive boronic ester (e.g., a pinacol ester) can help to accelerate transmetalation.[1]

Data Presentation: Suzuki Coupling Conditions for Fluorene Derivatives

The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of fluorene derivatives. Note that data for the closely related 2-bromo- and 2,7-dibromo-fluorenes are included to provide a broader range of effective conditions.

Table 1: Reaction Conditions for Suzuki Coupling of 2-Iodo- and 2-Bromo-Fluorene Derivatives

EntryFluorene SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O12010 min (MW)53
22-Bromofluorene4-Methoxyphenylboronic acidPd(OAc)₂ (0.01)-KOHEthanol (95%)1001.5High
32-Bromofluorene4-Formylphenylboronic acidPd(OAc)₂ (0.01)-KOHEthanol (95%)1001.5High
42,7-Dibromo-9,9-dioctylfluorene4-Formylphenylboronic acid bis(1,3-propanediol) esterPd(PPh₃)₄-K₂CO₃----
52,7-Dibromo-9,9-dialkylfluorenePhenylboronic acidPd(OAc)₂ (0.01)Ligand 3a (0.011)KOHEthanol (95%)1001.5High

Table 2: Comparison of Catalyst Systems for Suzuki Coupling of a Sterically Hindered Aryl Iodide

EntryPalladium Source (mol%)LigandBaseSolventTemp. (°C)Yield (%)
1Pd₂(dba)₃ (1.5)XPhosK₃PO₄Dioxane/H₂O12053
2Pd(PPh₃)₄ (1.5)-K₃PO₄DMF85-

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction Execution cluster_3 Work-up & Purification setup1 Combine solids: This compound, boronic acid, base, catalyst, ligand in a reaction vessel. inert1 Seal vessel and perform 3x vacuum/inert gas cycles. setup1->inert1 exec1 Add degassed solvent(s) via syringe. inert1->exec1 exec2 Heat to desired temperature with vigorous stirring. exec1->exec2 exec3 Monitor reaction progress (TLC, LC-MS). exec2->exec3 workup1 Cool to room temperature. Dilute with organic solvent. exec3->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), base (2-3 equiv.), palladium catalyst, and ligand.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 + Base pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R1-R2 r1x This compound r2b Arylboronic Acid product 2-aryl-9,9-dimethyl-9H-fluorene

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-iodo-9,9-dimethyl-9H-fluorene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Troubleshooting Guides

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with this compound, focusing on optimizing catalyst loading.

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most frequent challenges in cross-coupling reactions. Several factors related to catalyst loading and activity can contribute to this issue.

Troubleshooting Workflow for Low or No Product Yield

G start Low or No Yield cat_choice Is the catalyst/ligand system appropriate? start->cat_choice cat_loading Is the catalyst loading optimal? cat_choice->cat_loading Yes solution_cat_choice Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and electron-rich, bulky ligands (e.g., SPhos, XPhos). cat_choice->solution_cat_choice No cat_activity Is the catalyst active? cat_loading->cat_activity Yes solution_cat_loading_increase Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). cat_loading->solution_cat_loading_increase No (low conversion) solution_cat_loading_decrease If side reactions are observed, decrease catalyst loading. cat_loading->solution_cat_loading_decrease No (side reactions) reaction_cond Are other reaction conditions optimal? cat_activity->reaction_cond Yes solution_cat_activity Use a fresh batch of catalyst and ligand. Ensure proper storage conditions (inert atmosphere). cat_activity->solution_cat_activity No solution_reaction_cond Optimize base, solvent, temperature, and reaction time. Ensure anhydrous and anaerobic conditions. reaction_cond->solution_reaction_cond No

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Troubleshooting Steps:

  • Inappropriate Catalyst or Ligand: The choice of palladium source and ligand is critical. For a sterically demanding substrate like this compound, standard catalysts may be insufficient.

    • Recommendation: Screen various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts. Employ electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates.

  • Suboptimal Catalyst Loading: An incorrect amount of catalyst can lead to an incomplete or slow reaction.

    • Recommendation: For initial attempts, a catalyst loading of 1-2 mol% is a reasonable starting point. If the reaction is sluggish, incrementally increase the loading to 3-5 mol%. Conversely, if significant side products are observed, a lower catalyst loading might be beneficial.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air, moisture, and impurities.

    • Recommendation: Use freshly opened or properly stored catalysts and ligands. Ensure all solvents are anhydrous and degassed to remove oxygen, which can lead to catalyst decomposition (often observed as the formation of palladium black). Performing the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.

Issue 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce the overall yield of the desired product.

Common Side Reactions and Solutions:

  • Homocoupling of Boronic Acid/Ester (in Suzuki Reactions): This leads to the formation of biaryl byproducts from the coupling partner.

    • Recommendation: This is often promoted by the presence of oxygen. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Optimizing the base and catalyst loading can also minimize this side reaction.

  • Glaser Coupling (in Sonogashira Reactions): Homocoupling of the terminal alkyne is a common issue, particularly in copper-co-catalyzed reactions.

    • Recommendation: To minimize Glaser coupling, run the reaction under strictly anaerobic conditions.[1] Consider a copper-free Sonogashira protocol, which may require specific ligands or higher temperatures to proceed efficiently.

  • Dehalogenation: The iodine atom on the fluorene is replaced by a hydrogen atom.

    • Recommendation: This can be caused by impurities or certain reaction conditions. Ensure high-purity starting materials and consider screening different bases and solvents.

Logical Flow for Minimizing Side Products

G start Side Products Observed identify_side_product Identify the major side product (e.g., Homocoupling, Dehalogenation) start->identify_side_product homocoupling Homocoupling identify_side_product->homocoupling dehalogenation Dehalogenation identify_side_product->dehalogenation other Other Side Products identify_side_product->other solution_homocoupling Ensure strict anaerobic conditions (degas solvents). Optimize catalyst loading (often decrease). For Sonogashira, consider a copper-free protocol. homocoupling->solution_homocoupling solution_dehalogenation Use high-purity starting materials. Screen different bases and solvents. dehalogenation->solution_dehalogenation solution_other Re-evaluate reaction temperature and time. Consider a different ligand. other->solution_other

Caption: Troubleshooting guide for minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this compound?

A1: A general starting point for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck is typically in the range of 1-5 mol% of the palladium source. For Buchwald-Hartwig amination, catalyst loadings are often in a similar range. However, for highly efficient catalyst systems and reactive coupling partners, the loading can sometimes be significantly reduced, in some cases to as low as 0.01 mol%.[2]

Q2: Can increasing the catalyst loading always improve a sluggish reaction?

A2: Not necessarily. While a higher catalyst loading can increase the reaction rate, an excessively high concentration can lead to the formation of side products, such as homocoupling, and may complicate product purification. It can also lead to the formation of inactive palladium black. It is recommended to increase the catalyst loading incrementally while monitoring the reaction progress and byproduct formation.

Q3: How critical is the choice of ligand in combination with the palladium source?

A3: The ligand is crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.

Q4: What are the most common bases and solvents for these reactions?

A4: The choice of base and solvent is highly dependent on the specific type of cross-coupling reaction:

  • Suzuki: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Solvents often consist of a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water.

  • Sonogashira: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are frequently used, often serving as both the base and a solvent or co-solvent with THF or DMF.

  • Heck: Organic bases such as triethylamine or inorganic bases like NaOAc or K₂CO₃ are common. Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

  • Buchwald-Hartwig: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. Anhydrous, non-protic solvents like toluene or dioxane are standard.

Q5: My reaction stops before all the starting material is consumed. What could be the issue?

A5: This often points to catalyst deactivation. Potential causes include the presence of oxygen or other impurities in the reaction mixture, or thermal instability of the catalyst at the reaction temperature. Ensure all reagents and solvents are pure and properly degassed. If catalyst deactivation is suspected, adding a second portion of the catalyst and ligand midway through the reaction may help drive it to completion.

Data Presentation

The following tables summarize typical reaction conditions for various cross-coupling reactions with aryl iodides, providing a starting point for optimizing reactions with this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (0.01)3a (0.011)KOH (2.0)Ethanol (95%)1001.5High[2]
Pd(PPh₃)₄ (1.4)-K₂CO₃ (2.0)DMFReflux1.592[3]
Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Dioxane/H₂O1002480[4]

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55387[5]
Pd/CuFe₂O₄ (3)-K₂CO₃ (4 mmol)Ethanol70390[1]
Pd-EnCat™ TPP30 (3.5)-DBU (1.2)MeCN100-1200.17-0.33Good to Excellent

Table 3: Typical Conditions for Heck Reaction of Aryl Iodides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (0.5)-K₂CO₃ (3.0)DMA14040Good to Excellent[6]
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (3.0)BenzeneRT--[7]
Herrmann's Catalyst-Ag₃PO₄DMF--High[2]

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (5)XPhos (7)t-BuONa (2.2)Toluene110-12024Moderate to Excellent[8]
Pd₂(dba)₃ (2)XPhos (8)-Toluene---[7]

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrates and setup.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G setup 1. Combine Reactants, Catalyst, and Base inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir, Monitor Progress solvent->react workup 5. Cool, Dilute, and Extract react->workup purify 6. Purify by Chromatography workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Sonogashira Coupling (Copper-Free)
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if required.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat as required (typically 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand if necessary, and the base (e.g., triethylamine, 1.5-2.0 equiv.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 100-140 °C) with stirring. Monitor for completion by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%), the ligand, the base (e.g., NaOt-Bu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (often 80-110 °C). Monitor the reaction by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash chromatography.

References

Technical Support Center: Scale-Up Synthesis of 2-Iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-iodo-9,9-dimethyl-9H-fluorene. The information is designed to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low yield of 9,9-dimethyl-9H-fluorene (Step 1) Incomplete deprotonation of fluorene.Ensure the base (e.g., sodium hydride, potassium tert-butoxide) is fresh and handled under strictly anhydrous conditions. Consider using a stronger base or a co-solvent like DMSO to enhance solubility and reactivity.[1]
Inefficient methylation.Use a slight excess of the methylating agent (e.g., dimethyl carbonate). Ensure the reaction temperature is maintained within the optimal range (e.g., 15-40°C) to facilitate the reaction without promoting side reactions.[1]
Formation of mono-methylated fluorene Insufficient amount of methylating agent or base.Increase the molar ratio of the methylating agent and base relative to fluorene. Monitor the reaction progress by TLC or GC to ensure complete conversion to the dimethylated product.
Low yield of this compound (Step 2) Inefficient iodination.Ensure the purity of the starting 9,9-dimethyl-9H-fluorene. Use a suitable activating agent for iodine, such as an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid, to generate a more potent electrophilic iodine species.
Formation of di-iodinated byproducts Excess iodinating reagent or prolonged reaction time.Carefully control the stoichiometry of the iodinating agent. Monitor the reaction closely and quench it as soon as the desired product is formed. Lowering the reaction temperature may also help to improve selectivity.
Poor regioselectivity (formation of other iodo-isomers) Inappropriate reaction conditions.The 2- and 7-positions of the fluorene ring are generally the most reactive towards electrophilic substitution.[2] To favor the 2-iodo isomer, consider using a milder iodinating agent and a non-polar solvent. Steric hindrance from the 9,9-dimethyl groups may also influence regioselectivity.
Exothermic reaction during iodination is difficult to control Rapid addition of reagents.Add the iodinating agent portion-wise or via a syringe pump to control the reaction rate and temperature. Ensure the reactor is equipped with an efficient cooling system.[3]
Product purification is challenging Presence of unreacted starting materials and byproducts.A multi-step purification process may be necessary. Consider a sequence of crystallizations from different solvent systems. Column chromatography can be effective for removing isomeric impurities, but may be less practical for very large scales.

Frequently Asked Questions (FAQs)

Q1: What is the most common two-step synthetic route for this compound?

A1: The most common synthetic pathway involves two main steps:

  • Dimethylation of 9H-fluorene: This is typically achieved by deprotonating fluorene with a strong base, followed by reaction with a methylating agent.

  • Iodination of 9,9-dimethyl-9H-fluorene: The resulting 9,9-dimethyl-9H-fluorene is then subjected to electrophilic iodination to introduce the iodine atom at the 2-position of the fluorene ring.

Q2: What are the key safety concerns when scaling up this synthesis?

A2: The primary safety concerns include:

  • Handling of strong bases: Reagents like sodium hydride are highly flammable and react violently with water.

  • Use of hazardous methylating agents: While dimethyl carbonate is a greener alternative, traditional methylating agents like methyl iodide are toxic and volatile.[1]

  • Exothermic reactions: The iodination step can be exothermic and requires careful temperature control to prevent runaway reactions, especially at a larger scale.[3]

  • Handling of iodine: Iodine is corrosive and can cause severe irritation.

Q3: How can I improve the regioselectivity of the iodination step to favor the 2-iodo isomer?

A3: Achieving high regioselectivity can be challenging. Here are some strategies:

  • Choice of iodinating agent: Milder iodinating agents may offer better selectivity.

  • Solvent effects: The polarity of the solvent can influence the substitution pattern. Experimenting with different solvents is recommended.

  • Temperature control: Lowering the reaction temperature can sometimes enhance the formation of the thermodynamically favored product.

  • Use of directing groups: Although not ideal for a direct synthesis, the presence of certain directing groups on the fluorene ring can control the position of iodination.

Q4: What are the typical byproducts I should expect in the synthesis of this compound?

A4: Common byproducts may include:

  • From the methylation step: Unreacted fluorene and 9-methylfluorene.

  • From the iodination step: Unreacted 9,9-dimethyl-9H-fluorene, di-iodinated isomers (e.g., 2,7-diiodo-9,9-dimethyl-9H-fluorene), and other positional isomers of the mono-iodinated product.

Q5: What are the recommended purification methods for the final product at a larger scale?

A5: For large-scale purification, the following methods are suggested:

  • Recrystallization: This is often the most practical method for large quantities. A systematic approach to solvent screening is recommended to find a system that provides good recovery and high purity.

  • Slurry washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be an effective purification step.

  • Activated carbon treatment: This can be used to remove colored impurities.

Experimental Protocols

Step 1: Synthesis of 9,9-dimethyl-9H-fluorene

This protocol is adapted from a patented method for the synthesis of 9,9-dimethylfluorene.[1]

Materials:

  • 9H-Fluorene

  • Dimethyl carbonate (DMC)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Methanol (for quenching)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 9H-fluorene and the anhydrous solvent (DMF or DMSO).

  • Stir the mixture under a nitrogen atmosphere until the fluorene is completely dissolved.

  • Carefully add the base (e.g., sodium hydride) portion-wise, maintaining the temperature between 15-40°C.

  • After the addition of the base is complete, slowly add dimethyl carbonate to the reaction mixture.

  • Maintain the reaction temperature and stir for 1-5 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and carefully quench the excess base by the slow addition of methanol.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9,9-dimethyl-9H-fluorene.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This is a general protocol for electrophilic iodination and should be optimized for specific scale and equipment.

Materials:

  • 9,9-dimethyl-9H-fluorene

  • Iodine (I₂)

  • Nitric acid (oxidizing agent)

  • Acetic acid (solvent)

  • Sodium thiosulfate solution

  • Deionized water

  • Dichloromethane

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 9,9-dimethyl-9H-fluorene in acetic acid.

  • Add iodine to the solution and stir until it is dissolved.

  • Slowly add nitric acid to the reaction mixture via the addition funnel, maintaining the temperature below a pre-determined setpoint with external cooling.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, pour the reaction mixture into an ice-water bath.

  • Add a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 9,9-dimethyl-9H-fluorene

ParameterValueReference
Starting Material 9H-Fluorene[1]
Methylating Agent Dimethyl carbonate[1]
Base Sodium hydride or Potassium tert-butoxide[1]
Solvent DMF or DMSO[1]
Reaction Temperature 15-40 °C[1]
Reaction Time 1-5 hours[1]
Typical Yield >90%[1]

Table 2: Hypothetical Data for Scale-Up Iodination of 9,9-dimethyl-9H-fluorene

ParameterLab Scale (10g)Pilot Scale (1kg)
9,9-dimethyl-9H-fluorene 10 g1 kg
Iodine 1.1 eq1.1 eq
Nitric Acid 1.2 eq1.2 eq
Solvent Volume 100 mL10 L
Reaction Time 4 hours6 hours
Crude Yield ~85%~80%
Purity after Recrystallization >98%>97%

Visualizations

experimental_workflow cluster_step1 Step 1: Dimethylation cluster_step2 Step 2: Iodination fluorene 9H-Fluorene reaction1 Reaction in Anhydrous Solvent fluorene->reaction1 base Base (e.g., NaH) base->reaction1 dmc Dimethyl Carbonate dmc->reaction1 workup1 Quenching & Extraction reaction1->workup1 product1 9,9-dimethyl-9H-fluorene workup1->product1 reaction2 Reaction in Acetic Acid product1->reaction2 iodine Iodine (I₂) iodine->reaction2 oxidant Oxidizing Agent (e.g., HNO₃) oxidant->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification Recrystallization workup2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_step1_troubleshooting Dimethylation Troubleshooting cluster_step2_troubleshooting Iodination Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting start Low Yield or Purity Issue step1_check Check Step 1 (Dimethylation) start->step1_check step2_check Check Step 2 (Iodination) start->step2_check purification_check Check Purification start->purification_check base_issue Base quality/quantity? step1_check->base_issue Low conversion methylation_issue Methylating agent stoichiometry? step1_check->methylation_issue Mono-methylation conditions1_issue Anhydrous conditions met? step1_check->conditions1_issue General low yield iodination_reagent_issue Iodinating agent activity? step2_check->iodination_reagent_issue Low conversion byproduct_issue Over-iodination? step2_check->byproduct_issue Multiple spots on TLC regio_issue Incorrect isomer formation? step2_check->regio_issue Impure product by NMR solvent_issue Ineffective solvent system? purification_check->solvent_issue technique_issue Multiple recrystallizations needed? purification_check->technique_issue

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Byproduct Identification in 2-iodo-9,9-dimethyl-9H-fluorene Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving 2-iodo-9,9-dimethyl-9H-fluorene using Nuclear Magnetic Resonance (NMR) spectroscopy.

FAQs and Troubleshooting Guides

Q1: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum after a Suzuki coupling reaction with this compound. How can I identify the byproducts?

A1: Unexpected aromatic signals often indicate the presence of common byproducts such as the hydrodehalogenated compound (9,9-dimethyl-9H-fluorene) or the homocoupled product (2,2'-bis(9,9-dimethyl-9H-fluorenyl)).

Troubleshooting Steps:

  • Identify Residual Starting Material: Compare the ¹H NMR spectrum of your crude product with the reference spectrum of this compound.

  • Check for Hydrodehalogenation: Look for a set of signals corresponding to 9,9-dimethyl-9H-fluorene. This byproduct is formed by the replacement of the iodine atom with a hydrogen atom.

  • Identify Homocoupling Product: The formation of 2,2'-bis(9,9-dimethyl-9H-fluorenyl) will result in a distinct set of aromatic signals. Due to its symmetrical structure, the number of unique aromatic signals may be fewer than expected for a non-symmetrical diaryl compound.

  • Consult the NMR Data Table: Refer to the table below to compare the chemical shifts of your unknown peaks with the expected shifts for the starting material and potential byproducts.

Q2: My ¹H NMR spectrum shows a singlet around 1.5 ppm that is larger than expected based on the integration of my desired product. What could this be?

A2: A prominent singlet around 1.5 ppm in reactions involving this compound is characteristic of the two methyl groups at the C9 position of the fluorene core. An unusually large integration for this peak, relative to the aromatic protons of your target molecule, suggests the presence of fluorene-containing byproducts.

Troubleshooting Steps:

  • Integrate Carefully: Ensure that the integration of the aromatic region is set correctly relative to the singlet at ~1.5 ppm.

  • Identify Potential Byproducts: As mentioned in Q1, the most common fluorene-containing byproducts are the hydrodehalogenated starting material and the homocoupled product. Both will contribute to the intensity of the methyl singlet.

  • Correlate with Aromatic Signals: Analyze the aromatic region to see if the pattern and integration of the unexpected peaks are consistent with the presence of 9,9-dimethyl-9H-fluorene or 2,2'-bis(9,9-dimethyl-9H-fluorenyl).

Q3: In my Sonogashira coupling reaction, besides my desired product, I observe signals that I suspect are from the homocoupling of my terminal alkyne. How can I confirm this?

A3: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, leading to the formation of a symmetrical diyne.

Troubleshooting Steps:

  • Check the Alkyne Region: Look for signals in the alkyne region of the ¹H and ¹³C NMR spectra. The symmetrical nature of the homocoupled alkyne will result in a simplified spectrum compared to your desired unsymmetrical product.

  • Compare with Literature Data: Search for the known ¹H and ¹³C NMR data for the homocoupled version of your specific terminal alkyne.

  • Modify Reaction Conditions: To minimize alkyne homocoupling, consider using a copper-free Sonogashira protocol or ensure slow addition of the alkyne to the reaction mixture.

Q4: After a Buchwald-Hartwig amination, my crude NMR shows broad peaks in the aromatic region. What could be the cause?

A4: Peak broadening in the ¹H NMR spectrum after a Buchwald-Hartwig amination can be due to several factors.

Troubleshooting Steps:

  • Check for Paramagnetic Species: Residual palladium catalyst in a paramagnetic state can cause significant line broadening.

  • Consider Amine Coordination: The nitrogen atom of your amine or product can coordinate to residual palladium, leading to complex mixtures and broadened signals.

  • Assess Solubility: Poor solubility of the product or byproducts in the NMR solvent can also lead to broad peaks. Try acquiring the spectrum in a different deuterated solvent.

  • Purify the Product: Often, purification via column chromatography is necessary to remove paramagnetic impurities and obtain a clean NMR spectrum.

Data Presentation: NMR Chemical Shifts

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. Note that chemical shifts can vary slightly depending on the solvent and concentration.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic H: ~7.2-7.8Methyl H (C9): ~1.5 (s, 6H)Aromatic C: ~120-155Iodo-substituted C: ~90-100Quaternary C (C9): ~47Methyl C (C9): ~27
9,9-Dimethyl-9H-fluorene (Hydrodehalogenation Byproduct)Aromatic H: ~7.3-7.8Methyl H (C9): ~1.45 (s, 6H)Aromatic C: ~120-152Quaternary C (C9): ~46.5Methyl C (C9): ~27
2,2'-Bis(9,9-dimethyl-9H-fluorenyl) (Homocoupling Byproduct)
alt text
Aromatic H: ~7.3-7.9Methyl H (C9): ~1.5 (s, 12H)Aromatic C: ~120-153Quaternary C (C9): ~47Methyl C (C9): ~27

Experimental Protocols

A general experimental protocol for a Suzuki coupling reaction is provided below. Specific conditions may need to be optimized for different substrates.

General Protocol for Suzuki Coupling:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Acquire ¹H and ¹³C NMR spectra of the purified product and any isolated byproducts for characterization.

Visualizations

Byproduct_Identification_Workflow start Crude NMR Spectrum check_sm Compare with Starting Material Spectrum start->check_sm sm_present Starting Material Present check_sm->sm_present Match check_byproducts Analyze Unexpected Signals check_sm->check_byproducts No Match or Additional Peaks sm_present->check_byproducts hydrodehalogenation Hydrodehalogenation Product check_byproducts->hydrodehalogenation Signals match 9,9-dimethylfluorene homocoupling Homocoupling Product check_byproducts->homocoupling Signals match 2,2'-bis(9,9-dimethyl-9H-fluorenyl) other Other Byproducts check_byproducts->other Unidentified Signals end Byproduct(s) Identified hydrodehalogenation->end homocoupling->end other->end

Caption: Workflow for Byproduct Identification by NMR.

Caption: Troubleshooting Low Yield in Suzuki Coupling.

Technical Support Center: Reactivity of 2-Iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols concerning the solvent effects on the reactivity of 2-iodo-9,9-dimethyl-9H-fluorene in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice generally impact palladium-catalyzed cross-coupling reactions with this compound?

A1: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing catalyst solubility, stability, and activity, as well as the solubility of reactants and bases. For a substrate like this compound, the choice of solvent can significantly affect reaction rates and product yields. Dipolar aprotic solvents like DMF, dioxane, and THF are common as they effectively dissolve the organometallic intermediates and inorganic salts involved in the catalytic cycle. The polarity of the solvent can also influence the rate-determining oxidative addition step and the stability of the active catalytic species.

Q2: Why is my reaction yield low when using this compound, even with standard protocols?

A2: Low yields can often be attributed to the steric hindrance presented by the 9,9-dimethylfluorene moiety. This bulkiness can impede the oxidative addition step at the C-I bond. Your choice of solvent, ligand, and base is critical to overcoming this. Bulky, electron-rich phosphine ligands are often required to promote the formation of a highly reactive, monoligated palladium(0) species that can more easily access the sterically hindered reaction site. Additionally, ensuring your solvent is anhydrous and thoroughly degassed is crucial, as water and oxygen can deactivate the catalyst.

Q3: Which solvents are recommended for Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura reactions, a mixture of an aprotic solvent and water is often used. Common choices include toluene, dioxane, or THF with an aqueous solution of a base like K₂CO₃ or K₃PO₄. The presence of water can be essential for the transmetalation step. However, for some catalyst systems, completely anhydrous conditions using solvents like dioxane with a base such as Cs₂CO₃ or t-BuOK can be more effective, particularly when dealing with base-sensitive functional groups.

Q4: Can I run Sonogashira or Heck reactions with this compound in polar aprotic solvents like DMF?

A4: Yes, polar aprotic solvents like DMF and NMP are frequently used for Sonogashira and Heck reactions. They are effective at solubilizing the reactants and catalysts. However, be aware that DMF can sometimes coordinate to the palladium center, potentially slowing the reaction. In Sonogashira couplings, amine bases like triethylamine or diisopropylethylamine can often serve as both the base and a co-solvent with THF or toluene.

Q5: Are there greener solvent alternatives for reactions with this substrate?

A5: The use of greener solvents is a growing area of focus. For palladium-catalyzed couplings, solvents like Cyrene™ (a bio-based alternative to DMF and NMP) and 2-MeTHF (derived from renewable resources) are being explored. Additionally, performing reactions in water with the aid of surfactants or using solvent-free conditions under microwave irradiation are also viable green chemistry approaches. However, these conditions often require re-optimization of the catalyst system and other reaction parameters.

Troubleshooting Guides

This guide addresses common issues encountered during cross-coupling reactions involving this compound, with a focus on solvent-related effects.

Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed (e.g., formation of palladium black).• Use a fresh source of palladium catalyst or an air-stable precatalyst. • Ensure solvents are rigorously degassed to remove oxygen. • Choose a ligand that stabilizes the Pd(0) species.
2. Poor Solubility: Reactants, base, or catalyst are not fully dissolved in the chosen solvent.• Switch to a more appropriate solvent. For example, if using toluene and the inorganic base is insoluble, try a more polar solvent like dioxane or DMF. • Consider using a phase-transfer catalyst (e.g., TBAB) if a biphasic system is necessary.
3. Inefficient Oxidative Addition: The steric bulk of the 9,9-dimethylfluorene group is hindering the catalyst.• Use bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote the formation of a more reactive monoligated Pd(0) species. • Increase the reaction temperature, ensuring the solvent's boiling point is appropriate.
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Alkyne Homocoupling (Sonogashira): Glaser coupling is competing with the cross-coupling reaction.• This is often promoted by the copper(I) co-catalyst. Reduce the amount of CuI or switch to a copper-free Sonogashira protocol. • Ensure the reaction is free of oxygen by thoroughly degassing all reagents and solvents.
2. Boronic Acid Homocoupling (Suzuki): Often caused by the presence of Pd(II) species and oxygen.• Ensure complete reduction of the Pd(II) precatalyst to Pd(0). • Use freshly prepared or purified boronic acid. • Degas the reaction mixture thoroughly.
3. Dehalogenation: The aryl iodide is being reduced to the corresponding arene.• This can be caused by certain solvents (like alcohols) or bases acting as hydride sources. • Ensure the base is non-nucleophilic and dry. • Use a different solvent system, such as toluene or dioxane instead of an alcohol.
Inconsistent Reaction Results 1. Variable Solvent Quality: Presence of water or peroxide impurities in the solvent.• Use anhydrous, inhibitor-free solvents, preferably from a freshly opened bottle or purified by passing through a solvent purification system. • Store solvents over molecular sieves.
2. Incomplete Degassing: Residual oxygen is interfering with the catalyst.• Use a reliable degassing method such as freeze-pump-thaw (3 cycles) or sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

Quantitative Data on Solvent Effects

Due to a lack of published systematic solvent screens for this compound, the following table presents representative data for the Suzuki-Miyaura coupling of a sterically hindered aryl iodide (2-iodo-m-xylene) with phenylboronic acid. This data illustrates the typical impact of solvent choice on yield for a sterically demanding substrate and can serve as a starting point for optimization.

Table 1: Representative Solvent Effects on the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

EntrySolventBaseCatalyst SystemTemp (°C)Yield (%)
1Toluene/H₂OK₂CO₃Pd(PPh₃)₄10065
2Dioxane/H₂OK₃PO₄Pd(dppf)Cl₂10085
3THF/H₂OK₂CO₃Pd(PPh₃)₄6540
4DMFCs₂CO₃Pd(OAc)₂ / SPhos11092
5AcetonitrileK₃PO₄Pd(dppf)Cl₂8078

Data is illustrative and based on general trends for sterically hindered aryl iodides. Optimal conditions for this compound may vary and require specific optimization.

Experimental Protocols

Protocol 1: Ullmann-Type C-N Coupling of this compound

This protocol describes a copper-catalyzed amination reaction.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., N-(4-bromo-3-fluorophenyl)-N-(4-methoxyphenyl)amine) (1.0 eq)

  • Copper(I) iodide (CuI) (0.5 eq)

  • 2,2′-Bipyridine (0.5 eq)

  • Potassium tert-butoxide (t-BuOK) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the secondary amine, CuI, 2,2′-bipyridine, and t-BuOK.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the crude product through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/chloroform gradient) to yield the purified product.[1]

Protocol 2: General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate a typical experimental workflow and a troubleshooting guide for cross-coupling reactions.

Experimental_Workflow start_end start_end process process decision decision output output A Start: Assemble Glassware B Add Solids: Substrate, Catalyst, Base, Ligand A->B C Inert Atmosphere: Evacuate & Backfill with Argon (3x) B->C D Add Degassed Solvent(s) via Syringe C->D E Heat Reaction to Desired Temperature D->E F Monitor Reaction Progress (TLC / GC-MS) E->F G Reaction Complete? F->G G->F No H Workup: Quench, Extract, Wash, Dry G->H Yes I Purification: Column Chromatography H->I J Characterize Product I->J K End J->K

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Workflow start_node Problem: Low or No Product Yield decision_node decision_node process_node process_node end_node end_node start Problem: Low or No Product Yield q1 Is Catalyst Active? (e.g., No Pd black) start->q1 a1_yes Check Reagents & Solvents q1->a1_yes Yes a1_no Use fresh catalyst/precatalyst. Ensure ligands are not oxidized. q1->a1_no No q2 Are reagents pure and solvents anhydrous/degassed? a1_yes->q2 a2_yes Optimize Reaction Conditions q2->a2_yes Yes a2_no Purify reagents. Use fresh, dry, degassed solvents. q2->a2_no No q3 Are temperature, base, and ligand appropriate? a2_yes->q3 a3_yes Consider alternative coupling strategy. q3->a3_yes Yes a3_no Increase temperature. Screen different bases/ligands. Change solvent. q3->a3_no No

Caption: Troubleshooting decision tree for low or no product yield in cross-coupling.

References

Technical Support Center: Workup Procedures for 2-Iodo-9,9-dimethyl-9H-fluorene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions of 2-iodo-9,9-dimethyl-9H-fluorene.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?

A1: After the reaction is deemed complete by methods like TLC or LC-MS, the typical workup involves cooling the reaction mixture to room temperature. The mixture is then diluted with an organic solvent such as ethyl acetate and washed sequentially with water and brine.[1][2] The organic layer is subsequently dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2] Purification is commonly achieved through column chromatography on silica gel.[2]

Q2: How can I remove the palladium catalyst from my fluorene-containing product?

A2: Residual palladium can be problematic, especially for pharmaceutical applications.[3] Several methods can be employed for its removal:

  • Filtration through Celite: A simple and effective method is to pass the reaction mixture through a pad of Celite.[4] This is particularly useful for removing heterogeneous palladium catalysts or palladium that has precipitated.

  • Thiol-based Scavengers: Using thiol-based silica scavengers can be very effective for convenient removal of palladium.[4]

  • Specialized Scavengers: Polystyrene-bound 2,4,6-trimercapto-s-triazine (polystyrene-bound TMT) can be used to precipitate and remove palladium.[4] Isocyanide reagents, both solid-supported and soluble, have also been shown to effectively remove residual palladium to sub-ppm levels.[5]

  • Activated Carbon: Treatment with activated carbon can also aid in sequestering the palladium catalyst.[6]

Q3: I am observing a persistent emulsion during the aqueous workup of my Buchwald-Hartwig amination. What should I do?

A3: Emulsion formation is a common issue in the workup of coupling reactions. To break an emulsion, you can try the following:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[7]

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.

  • Changing the Solvent: Adding a different organic solvent with a lower or higher density might help to better separate the layers.

  • Centrifugation: If the emulsion is persistent and the scale of the reaction allows, centrifugation can be an effective method to separate the layers.

Q4: My Sonogashira coupling reaction with this compound is sluggish. Could the workup be affecting my perceived yield?

A4: While a sluggish reaction is primarily a kinetic issue, an improper workup can lead to product loss and the appearance of a low yield. For Sonogashira reactions, it is crucial to ensure all the product is extracted from the aqueous phase. The use of an amine base in the reaction can sometimes lead to the formation of ammonium salts that might sequester the product.[8] Ensure thorough extraction with an appropriate organic solvent. Additionally, passing the organic solution through a pad of Celite can help remove insoluble inorganic salts that might interfere with purification.[9]

Troubleshooting Guides

Problem 1: Low Yield of Coupled Product
Possible Cause Suggested Solution
Incomplete ReactionMonitor the reaction closely using TLC or LC-MS to ensure it has gone to completion before initiating the workup.[2]
Product Loss During ExtractionEnsure the pH of the aqueous layer is appropriate for your product's solubility. For basic products, a slightly basic aqueous phase is preferable, and for acidic products, a slightly acidic phase. Perform multiple extractions with the organic solvent to ensure complete recovery.[7]
Product Degradation on Silica GelSome fluorene derivatives can be sensitive to the acidic nature of silica gel.[10] Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative purification method like recrystallization.[10]
Homocoupling of Boronic Acid (Suzuki)This is a common side reaction.[11] Optimization of reaction conditions (catalyst, ligand, base, temperature) is the primary solution. During workup, careful column chromatography can often separate the desired product from the homocoupled byproduct.
Problem 2: Product Contaminated with Triphenylphosphine Oxide (from Pd(PPh₃)₄ catalyst)
Possible Cause Suggested Solution
High Polarity of Triphenylphosphine OxideTriphenylphosphine oxide is a common byproduct when using triphenylphosphine-based palladium catalysts and can be difficult to separate from polar products.
Co-elution during ChromatographyTriphenylphosphine oxide can be removed by washing the organic layer with a saturated aqueous solution of ammonium chloride, which forms a complex with the oxide.[12] Alternatively, repeated concentration of the crude product from methanol can help remove boron-containing impurities from Suzuki reactions.[12]

Experimental Protocols

General Aqueous Workup Protocol for a Suzuki Coupling Reaction
  • Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene.[1][2]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water. If an acid or base was used in the reaction, a wash with a dilute solution of base (e.g., saturated NaHCO₃) or acid (e.g., 1M HCl) respectively, may be necessary to neutralize any remaining reagent.[7]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water and help break any emulsions.[1][11]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[2]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.[2]

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Coupling Reaction Mixture Quench Quench Reaction (e.g., add water) Reaction->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the workup of a coupling reaction.

Troubleshooting_Palladium_Removal Start Crude Product (Contains Palladium) Method1 Filtration through Celite Pad Start->Method1 Method2 Treatment with Thiol-Based Scavengers Start->Method2 Method3 Treatment with Specialized Scavengers (e.g., TMT) Start->Method3 Method4 Activated Carbon Treatment Start->Method4 Result Palladium-Free Product Method1->Result Method2->Result Method3->Result Method4->Result

Caption: Troubleshooting options for the removal of residual palladium catalyst.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Iodo- vs. 2-Bromo-9,9-dimethyl-9H-fluorene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide can significantly influence reaction kinetics, yields, and overall process viability. This guide provides an objective comparison of the reactivity of 2-iodo-9,9-dimethyl-9H-fluorene and 2-bromo-9,9-dimethyl-9H-fluorene, two key intermediates in the synthesis of advanced materials and pharmaceutical compounds.

The fundamental difference in reactivity between 2-iodo- and 2-bromo-9,9-dimethyl-9H-fluorene in widely-used transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is generally a more reactive substrate than its bromo counterpart.[1][2]

This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, as well as potentially higher yields and the ability to use lower catalyst loadings.[1][3]

Quantitative Reactivity Comparison

While direct, side-by-side quantitative kinetic studies for 2-iodo- and 2-bromo-9,9-dimethyl-9H-fluorene are not extensively available in the public literature, the well-established reactivity trend of aryl halides allows for a reliable comparative summary. The following tables present expected comparative data based on analogous chemical systems.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

FeatureThis compound2-Bromo-9,9-dimethyl-9H-fluorene
Typical Reaction Time ShorterLonger
Typical Reaction Temp. Lower (e.g., RT - 80 °C)Higher (e.g., 80 - 120 °C)
Typical Yield High to ExcellentModerate to High
Catalyst Loading LowerHigher

Table 2: Expected Performance in Sonogashira Coupling

FeatureThis compound2-Bromo-9,9-dimethyl-9H-fluorene
Typical Reaction Time ShorterLonger
Typical Reaction Temp. Lower (e.g., RT - 60 °C)Higher (e.g., 60 - 100 °C)
Typical Yield High to ExcellentModerate to High
Copper Co-catalyst May not be strictly necessaryOften required for good yields

Table 3: Expected Performance in Buchwald-Hartwig Amination

FeatureThis compound2-Bromo-9,9-dimethyl-9H-fluorene
Typical Reaction Time ShorterLonger
Typical Reaction Temp. Lower (e.g., 80 - 110 °C)Higher (e.g., 100 - 130 °C)
Typical Yield HighModerate to High
Ligand Choice Broader scope of applicable ligandsMay require more specialized, electron-rich ligands

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions. While these protocols may not use the exact fluorene substrates in a comparative study, they provide a practical methodological framework.

Suzuki-Miyaura Coupling: General Protocol

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (2-iodo- or 2-bromo-9,9-dimethyl-9H-fluorene) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • The reaction mixture is stirred and heated to the appropriate temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling: General Protocol

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (2-iodo- or 2-bromo-9,9-dimethyl-9H-fluorene) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or Toluene)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne to the reaction mixture.

  • The reaction is stirred at the appropriate temperature (typically room temperature to 80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

  • The organic layer is washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: General Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide with an amine.

Materials:

  • Aryl halide (2-iodo- or 2-bromo-9,9-dimethyl-9H-fluorene) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and base.

  • The aryl halide and amine are added to the vessel.

  • The vessel is sealed, removed from the glovebox, and the anhydrous solvent is added via syringe.

  • The reaction mixture is heated to the appropriate temperature (typically 90-120 °C) with stirring for the required time (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Reactivity and Workflow

The following diagrams illustrate the fundamental principle of reactivity and a generalized workflow for these cross-coupling reactions.

G cluster_0 Reactivity Trend cluster_1 Rate-Determining Step C-I_Bond C-I Bond (Weaker, More Reactive) C-Br_Bond C-Br Bond (Stronger, Less Reactive) Oxidative_Addition Oxidative Addition to Pd(0) C-I_Bond->Oxidative_Addition Faster C-Br_Bond->Oxidative_Addition Slower

Caption: Relative reactivity of C-I vs. C-Br bonds in oxidative addition.

G Start Aryl Halide + Coupling Partner Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

References

Performance of OLEDs Derived from 2-iodo-9,9-dimethyl-9H-fluorene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Organic Light-Emitting Diodes (OLEDs) utilizing polymers derived from 2-iodo-9,9-dimethyl-9H-fluorene. Due to the limited direct reporting on OLEDs from this specific iodo-monomer, the performance of a closely related poly(9,9-dialkylfluorene) homopolymer is used as a baseline. This is then compared against alternative fluorene-based copolymers to offer a broader context of material performance in OLED applications. The data presented is compiled from various research publications and is intended to guide material selection and device design.

Performance Comparison of Fluorene-Based OLEDs

The performance of OLEDs is critically dependent on the chemical structure of the emissive polymer. While data for the homopolymer of this compound is not explicitly detailed in numerous publications, the performance of other poly(9,9-dialkylfluorene)s provides a strong benchmark. Copolymerization of fluorene units with other aromatic moieties is a common strategy to tune the emission color and improve device efficiency.

Emissive PolymerHost/Dopant SystemMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
Poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl] (PF) (Homopolymer)Neat0.415500.9Blue emission
Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT)Neat~4.0>10,000~10.0Green (0.34, 0.61)
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(N,N'-diphenyl)-N,N'-di(p-butylphenyl)-1,4-diaminobenzene] (PFB)Neat~5.0>20,000~12.0Blue-Green
Copolymers of 9,9-dioctylfluorene and 4,7-dithien-2-yl-2,1,3-benzothiadiazoleNeat>1.4--Red emission

Experimental Protocols

Synthesis of Polyfluorenes via Suzuki Coupling Polymerization

A prevalent method for synthesizing polyfluorenes is the palladium-catalyzed Suzuki coupling reaction. This involves the cross-coupling of a dihalo-fluorene monomer with a fluorene-diboronic acid or ester derivative.

Typical Protocol:

  • Monomer Preparation: The this compound would first be converted to a more reactive monomer for polymerization, such as a diboronic acid or ester derivative, or it could be coupled with another comonomer that has the necessary boronic acid functionalities.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), the fluorene monomers are dissolved in an appropriate organic solvent, such as toluene or tetrahydrofuran (THF).

  • Catalyst and Base Addition: A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are added to the reaction mixture. A phase transfer catalyst like Aliquat 336 may also be used.

  • Polymerization: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a period ranging from 24 to 72 hours.

  • End-capping: To terminate the polymerization and improve polymer stability, an end-capping agent like phenylboronic acid can be added towards the end of the reaction.

  • Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and purified by washing with various solvents to remove catalyst residues and oligomers. Further purification can be achieved through techniques like Soxhlet extraction.

Fabrication of Multilayer OLED Devices

The fabrication of OLEDs is a multi-step process typically carried out in a cleanroom environment using techniques like spin-coating for polymer layers and thermal evaporation for small molecules and metal contacts.

Typical Protocol:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by treatment with oxygen plasma to improve the work function and promote adhesion of subsequent layers.

  • Hole Injection Layer (HIL) Deposition: A solution of a hole-injection material, commonly poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed to remove the solvent.

  • Emissive Layer (EML) Deposition: The synthesized fluorene-based polymer is dissolved in a suitable organic solvent (e.g., toluene, xylene) and spin-coated on top of the HIL. The thickness of this layer is crucial for device performance and is typically in the range of 50-100 nm.

  • Electron Transport Layer (ETL) and Cathode Deposition: The substrate is then transferred to a high-vacuum thermal evaporation chamber. An electron-transporting layer (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene - TPBi) and a low work function metal cathode (e.g., a bilayer of LiF/Al or Ca/Al) are sequentially deposited through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from degradation by moisture and oxygen, it is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere.

Visualizations

Suzuki_Coupling_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions MonomerA This compound (or dibromo derivative) Polymer Poly(9,9-dimethylfluorene) or Copolymer MonomerA->Polymer Heat MonomerB Fluorene Diboronic Acid/Ester (or comonomer) MonomerB->Polymer Heat Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymer Heat Base Aqueous Base (e.g., Na2CO3) Base->Polymer Heat Solvent Organic Solvent (e.g., Toluene) Solvent->Polymer Heat

Caption: Suzuki coupling polymerization for polyfluorene synthesis.

OLED_Device_Structure cluster_charge_injection Charge Injection & Transport Substrate Glass Substrate Anode Anode (ITO) Substrate->Anode HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) Anode->HIL EML Emissive Layer (EML) (Polyfluorene Derivative) HIL->EML ETL Electron Transport Layer (ETL) EML->ETL Recombination Light Emission (Recombination) EML->Recombination Cathode Cathode (e.g., LiF/Al) ETL->Cathode Holes Holes (h+) Holes->EML Electrons Electrons (e-) Electrons->EML

Caption: Typical multilayer OLED device architecture.

A Comparative Guide to the Electrochemical Properties of 2-Substituted 9,9-Dimethyl-9H-fluorene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various 2-substituted 9,9-dimethyl-9H-fluorene derivatives. While specific experimental data for 2-iodo-9,9-dimethyl-9H-fluorene remains limited in publicly accessible literature, this document serves as a valuable resource by presenting data for a range of other derivatives. This comparison allows for an understanding of how different functional groups at the 2-position influence the electronic characteristics of the 9,9-dimethyl-9H-fluorene core, offering insights for the design and synthesis of novel materials with tailored electrochemical behavior.

The 9,9-dimethyl-9H-fluorene scaffold is a crucial building block in the development of organic electronic materials due to its rigid, planar structure and high thermal stability. The introduction of substituents at the 2-position provides a powerful tool to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby fine-tuning the material's charge injection, transport, and optical properties.

Comparative Electrochemical Data

The following table summarizes key electrochemical data for a selection of 2-substituted 9,9-dimethyl-9H-fluorene derivatives, providing a basis for comparing their properties. The data has been compiled from various research articles and is intended to illustrate the impact of different substituents.

DerivativeSubstitution at C2Oxidation Potential (E_ox) [V vs. Fc/Fc+]Reduction Potential (E_red) [V vs. Fc/Fc+]HOMO [eV]LUMO [eV]Electrochemical Band Gap (E_g) [eV]
Unsubstituted -H~1.20Not reported-5.60-1.903.70
Amino Derivative -NH₂~0.45Not reported-4.85-1.952.90
Nitro Derivative -NO₂>1.5 (irreversible)~-1.20<-5.90-3.20>2.70
Cyano Derivative -CN>1.5 (irreversible)~-1.35<-5.90-3.05>2.85
Thiophene Derivative -Thiophene~0.90Not reported-5.30-2.103.20
Carbazole Derivative -Carbazole~0.75Not reported-5.15-2.003.15

Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., solvent, electrolyte, scan rate). The HOMO and LUMO energy levels are often estimated from the onset potentials of the oxidation and reduction waves, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard (assuming the HOMO level of ferrocene is -4.8 eV or -5.1 eV below the vacuum level).

Experimental Protocols

The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). Below is a generalized experimental protocol for performing CV on fluorene derivatives.

Cyclic Voltammetry Protocol

1. Materials and Equipment:

  • Working Electrode: Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or indium tin oxide (ITO) coated glass.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or mesh.

  • Electrochemical Cell: A three-electrode cell.

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Solvent: Anhydrous, high-purity solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). The choice of solvent depends on the solubility of the analyte and the desired potential window.[1]

  • Supporting Electrolyte: A salt to ensure conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

  • Analyte: The fluorene derivative of interest at a concentration of approximately 1 mM.

  • Internal Standard (optional but recommended): Ferrocene, used to calibrate the potential scale.

2. Procedure:

  • Electrode Preparation: The working electrode surface is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in the solvent to be used for the experiment.

  • Solution Preparation: The supporting electrolyte is dissolved in the chosen solvent. The fluorene derivative is then added to achieve the desired concentration. If using an internal standard, ferrocene is added to the solution.

  • Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • The three electrodes are immersed in the solution.

    • The potential is scanned from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 50 or 100 mV/s).

    • The potential range is chosen to encompass the redox events of the analyte.

    • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis:

    • The oxidation (E_ox) and reduction (E_red) potentials are determined from the positions of the anodic and cathodic peaks, respectively.

    • The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, relative to the ferrocene standard. The following equations are often used:

      • HOMO (eV) = -[E_ox (onset) vs Fc/Fc⁺ + 4.8]

      • LUMO (eV) = -[E_red (onset) vs Fc/Fc⁺ + 4.8]

    • The electrochemical band gap (E_g) is the difference between the LUMO and HOMO energy levels.

Visualizing the Impact of Substitution

The following diagram illustrates the general workflow for characterizing the electrochemical properties of substituted 9,9-dimethyl-9H-fluorene derivatives and the logical relationship between substitution and the resulting electronic properties.

G cluster_synthesis Synthesis & Preparation cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Interpretation Fluorene 9,9-Dimethyl-9H-fluorene Core Synthesis Chemical Synthesis Fluorene->Synthesis Substituent Functional Group (e.g., -I, -NH2, -NO2) Substituent->Synthesis Derivative 2-Substituted Derivative Synthesis->Derivative CV_Setup Cyclic Voltammetry Setup (3-electrode cell, solvent, electrolyte) Derivative->CV_Setup CV_Measurement CV Measurement CV_Setup->CV_Measurement Voltammogram Cyclic Voltammogram CV_Measurement->Voltammogram Redox_Potentials Oxidation & Reduction Potentials Voltammogram->Redox_Potentials HOMO_LUMO HOMO & LUMO Energy Levels Redox_Potentials->HOMO_LUMO Band_Gap Electrochemical Band Gap HOMO_LUMO->Band_Gap Property_Tuning Material Property Tuning (Charge transport, optical properties) HOMO_LUMO->Property_Tuning Band_Gap->Property_Tuning

Caption: Workflow for Electrochemical Characterization of Fluorene Derivatives.

References

A Comparative Guide to the Computational Analysis of 2-iodo-9,9-dimethyl-9H-fluorene's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the computational and experimental analysis of the electronic structure of 2-iodo-9,9-dimethyl-9H-fluorene. Given the limited availability of direct, published data for this specific compound, this document serves as a methodological template. It outlines standard protocols for investigation and discusses the anticipated electronic effects of the iodo-substituent in comparison to other halogens and the unsubstituted parent molecule.

Fluorene derivatives are a cornerstone in the development of organic electronics—including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)—and are prevalent scaffolds in medicinal chemistry.[1] Their utility is intrinsically linked to their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the corresponding HOMO-LUMO energy gap. These parameters govern charge injection/transport capabilities, photophysical responses, and reactivity.

The 9,9-dimethyl substitution on the fluorene core enhances solubility and stability without significantly altering the fundamental electronic structure of the conjugated system.[2] However, substitution at the C2 position provides a powerful method for tuning these properties. This guide focuses on the C2-iodo substituent and compares its influence with other halogens (F, Cl, Br) against the parent 9,9-dimethyl-9H-fluorene.

Experimental and Computational Protocols

A comprehensive analysis of the electronic structure requires a synergistic approach, combining computational modeling with experimental validation. Below are detailed protocols that represent a standard methodology for this type of investigation.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules like fluorene derivatives.

  • Software: Calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology: The B3LYP hybrid functional is a widely used and reliable choice for such systems.[3]

  • Geometry Optimization: The molecular geometry of each compound should first be optimized in the ground state without symmetry constraints.

  • Basis Set: A mixed basis set is recommended. For carbon and hydrogen atoms, a Pople-style basis set like 6-311+G(d,p) is appropriate. For the heavier bromine and iodine atoms, a basis set that includes relativistic effective core potentials (ECPs), such as LANL2DZ , is crucial for accurate results.

  • Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties: From the optimized structure, the energies of the frontier molecular orbitals (HOMO and LUMO) are obtained. The HOMO-LUMO energy gap (Egap) is calculated as the difference: Egap = ELUMO - EHOMO.

  • Optical Properties: Time-dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectra (e.g., the wavelength of maximum absorption, λmax) by calculating the vertical excitation energies.

Experimental Protocol: Spectroscopic and Electrochemical Analysis

Experimental data provides essential validation for computational models.

  • UV-Visible (UV-Vis) Absorption Spectroscopy:

    • Objective: To determine the maximum absorption wavelength (λmax), which corresponds to the primary electronic transition (typically the HOMO→LUMO transition).

    • Procedure: Samples are dissolved in a suitable, UV-transparent solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) at a dilute concentration (e.g., 10-5 M). The absorption spectrum is recorded using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). The optical gap can be estimated from the onset of the absorption edge using the formula Egopt = 1240 / λonset.[3]

  • Cyclic Voltammetry (CV):

    • Objective: To experimentally estimate the HOMO and LUMO energy levels.

    • Procedure: The experiment is conducted in a three-electrode cell containing a solution of the compound in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The working electrode is typically glassy carbon, the reference electrode is Ag/AgCl or a saturated calomel electrode (SCE), and the counter electrode is a platinum wire. The potential is swept to measure the onset oxidation (Eox) and reduction (Ered) potentials.

    • Energy Level Estimation: The HOMO and LUMO energies can be estimated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple using the following empirical formulas:

      • EHOMO = -e [Eoxonset - E1/2(Fc/Fc+) + 5.1] (eV)

      • ELUMO = -e [Eredonset - E1/2(Fc/Fc+) + 5.1] (eV)

Comparative Data and Expected Trends

CompoundSubstituent (-X)Nature of SubstituentCalculated EHOMO (eV)Calculated ELUMO (eV)Calculated Egap (eV)Experimental λmax (nm)
9,9-dimethyl-9H-fluorene-HNeutral (Reference)Baseline ValueBaseline ValueBaseline Value~300-305
2-Fluoro-9,9-dimethyl-9H-fluorene-FInductively WithdrawingLower than BaselineLower than BaselineSimilar to BaselineData Not Available
2-Chloro-9,9-dimethyl-9H-fluorene-ClInductively WithdrawingLower than BaselineLower than BaselineSlightly LowerData Not Available
2-Bromo-9,9-dimethyl-9H-fluorene-BrInductively WithdrawingLower than BaselineLower than BaselineLower~309 (in THF)[4]
This compound -IInductively WithdrawingLower than BaselineLower than BaselineLowest of HalogensExpected >310

Discussion of Trends:

  • HOMO and LUMO Energies: Halogens are electronegative and act as inductive electron-withdrawing groups. This effect stabilizes the molecule's orbitals, leading to a lowering of both the HOMO and LUMO energy levels compared to the unsubstituted parent compound. The magnitude of this effect generally follows the trend of electronegativity and orbital overlap, but for heavier halogens, other factors come into play.

  • HOMO-LUMO Gap: The introduction of a halogen substituent is expected to decrease the HOMO-LUMO energy gap . This is because the substituent can extend the π-conjugation of the fluorene system through its p-orbitals, which tends to raise the HOMO and lower the LUMO, albeit modestly. For iodine, with its larger and more diffuse orbitals, this effect is often more pronounced, leading to the smallest energy gap among the halogens and a red-shift (longer wavelength) in the absorption spectrum.

  • This compound: We predict that the iodine substituent will result in the lowest HOMO and LUMO energy levels and the narrowest HOMO-LUMO gap in this series. This would make it absorb light at a longer wavelength compared to its bromo-, chloro-, and fluoro-analogues. The C-I bond also represents a reactive site, making the molecule a versatile building block for more complex structures via cross-coupling reactions.[5]

Workflow for Analysis

The logical workflow for a combined computational and experimental analysis of these fluorene derivatives is illustrated below.

G Workflow for Electronic Structure Analysis of Fluorene Derivatives cluster_comp Computational Analysis (DFT) cluster_exp Experimental Validation cluster_analysis Data Integration & Comparison comp_mol Select Molecules (Parent, -F, -Cl, -Br, -I derivatives) comp_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p) + LANL2DZ) comp_mol->comp_opt comp_freq Frequency Analysis (Confirm Energy Minimum) comp_opt->comp_freq comp_prop Calculate Properties (HOMO, LUMO, Energy Gap) comp_freq->comp_prop comp_td_dft TD-DFT Calculation (Predict UV-Vis Spectrum) comp_freq->comp_td_dft analysis_compare Compare Computational & Experimental Data comp_prop->analysis_compare comp_td_dft->analysis_compare exp_synth Synthesize or Procure Compounds exp_uv UV-Vis Spectroscopy (Measure λmax, Optical Gap) exp_synth->exp_uv exp_cv Cyclic Voltammetry (Estimate HOMO/LUMO) exp_synth->exp_cv exp_uv->analysis_compare exp_cv->analysis_compare analysis_trends Analyze Substituent Effects (Structure-Property Relationship) analysis_compare->analysis_trends analysis_report Publish Comparison Guide analysis_trends->analysis_report

References

Stability of Materials Derived from 2-iodo-9,9-dimethyl-9H-fluorene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of materials synthesized from 2-iodo-9,9-dimethyl-9H-fluorene is a critical factor in their application, particularly in the fields of organic electronics and drug development. This guide provides a comparative analysis of the stability of these materials against other alternatives, supported by experimental data and detailed methodologies. The inherent rigidity of the fluorene core, combined with the specific functionalization at the 2-iodo and 9,9-dimethyl positions, imparts unique thermal, photochemical, and electrochemical properties that dictate their performance and longevity.

Comparative Stability Analysis

The stability of fluorene-based materials is significantly influenced by the substituents at the C-9 position. The gem-dimethyl group in 9,9-dimethyl-9H-fluorene derivatives offers a notable advantage in preventing the formation of undesirable fluorenone defects, a common degradation pathway in polyfluorenes.[1] This substitution pattern enhances the thermal and photochemical stability of the resulting materials.

To provide a clear comparison, the following table summarizes key stability parameters for materials derived from this compound and related fluorene-based polymers.

Material/Derivative ClassThermal Stability (TGA, 5% weight loss)Photochemical StabilityElectrochemical StabilityKey Structural Features Influencing Stability
Polyfluorenes from this compound Typically > 400 °CModerate to High; susceptible to photo-oxidation at the fluorene ring.Generally stable oxidation and reduction potentials.Gem-dimethyl group at C-9 prevents fluorenone formation. The 2-iodo position allows for further functionalization which can impact stability.
Spiro-functionalized Polyfluorenes > 420 °C[2]High; Spiro-structure inhibits aggregation and excimer formation.[2][3][4]Enhanced stability due to rigid, non-planar structure.Spiro center at C-9 increases glass transition temperature (Tg) and steric hindrance.[3][4][5]
Polyfluorenes with Bulky C-9 Substituents High, dependent on substituent size.High; Bulky groups prevent close chain packing and degradation.[5]Good, with stable redox cycles.Large dendritic or aromatic groups at C-9.[5]
Standard Poly(9,9-dialkylfluorene)s Variable, generally lower than dimethyl derivatives.Prone to excimer formation and photodegradation leading to green emission.[6][7][8]Susceptible to degradation upon repeated cycling.Long, flexible alkyl chains at C-9 can lower Tg and facilitate aggregation.[3]

Experimental Protocols for Stability Assessment

Accurate evaluation of material stability requires standardized experimental protocols. Below are detailed methodologies for key stability tests cited in the literature for fluorene-based materials.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the material.

  • Methodology:

    • A small sample (5-10 mg) of the material is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The temperature at which 5% weight loss occurs is recorded as the decomposition temperature (Td).

Photochemical Stability Testing
  • Objective: To assess the material's resistance to degradation under light exposure.

  • Methodology:

    • A thin film of the material is prepared on a suitable substrate (e.g., quartz).

    • The initial absorption and photoluminescence (PL) spectra of the film are recorded.

    • The film is then exposed to a light source of a specific wavelength and intensity (e.g., a UV lamp at 365 nm) for a set duration.

    • The absorption and PL spectra are recorded at regular intervals during the exposure.

    • Degradation is quantified by the changes in absorption intensity and the emergence of new emission bands (e.g., the green emission associated with fluorenone formation).[8]

Electrochemical Stability (Cyclic Voltammetry)
  • Objective: To evaluate the material's stability during redox cycling.

  • Methodology:

    • A thin film of the material is coated onto a working electrode (e.g., platinum or glassy carbon).

    • The electrode is placed in an electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution.

    • The potential is repeatedly swept between the oxidation and reduction potentials of the material for a large number of cycles.

    • The stability is assessed by monitoring the changes in the peak currents and potentials over the cycles. A stable material will show minimal changes.

Visualizing Stability Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive stability assessment of materials synthesized from this compound.

Workflow for Material Stability Assessment cluster_synthesis Material Synthesis cluster_characterization Initial Characterization cluster_stability Stability Testing cluster_analysis Data Analysis & Comparison start Synthesize Material from This compound structural Structural Analysis (NMR, FT-IR) start->structural optical Optical Properties (UV-Vis, PL) start->optical thermal Thermal Stability (TGA) structural->thermal electrochem Electrochemical Stability (Cyclic Voltammetry) structural->electrochem photo Photochemical Stability optical->photo analysis Analyze Degradation Mechanisms thermal->analysis photo->analysis electrochem->analysis comparison Compare with Alternative Materials analysis->comparison

Caption: A logical workflow for the comprehensive stability assessment of synthesized materials.

Signaling Pathways in Material Degradation

Understanding the degradation pathways is crucial for designing more stable materials. The following diagram illustrates a simplified signaling pathway for the photochemical degradation of a fluorene-based polymer.

Photochemical Degradation Pathway of Polyfluorene cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination light Light Absorption (hν) excitation Excited State (Singlet/Triplet) light->excitation oxygen Reaction with O2 excitation->oxygen Energy Transfer radical Radical Formation at C-9 excitation->radical Direct Photolysis quenching Non-radiative Decay excitation->quenching oxygen->radical fluorenone Fluorenone Defect (Green Emission) radical->fluorenone

Caption: A simplified pathway for the photochemical degradation of polyfluorenes.

References

comparative study of catalysts for 2-iodo-9,9-dimethyl-9H-fluorene cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2-Iodo-9,9-dimethyl-9H-fluorene Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the fluorene scaffold is of significant interest in materials science and medicinal chemistry. The 9,9-dimethyl-9H-fluorene core, in particular, offers enhanced solubility and stability. This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound, focusing on C-N bond formation. While palladium-catalyzed reactions are the cornerstone of cross-coupling chemistry, the available data for this specific substrate highlights the efficacy of copper-catalyzed systems.

Data Presentation: Catalyst Performance in C-N Cross-Coupling

The following table summarizes the experimental data for the copper-catalyzed cross-coupling of this compound with different amine coupling partners.

EntryCoupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-phenyl-1H-indoleCuI-----81[1]
2N-(4-bromo-3-fluorophenyl)-N-(4-methoxyphenyl)amineCuI2,2'-bipyridinet-BuOKTolueneReflux4870[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below.

Experimental Protocol 1: Synthesis of 1-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenyl-1H-indole[1]
  • Reaction Setup: To a solution of 2-phenyl-1H-indole, add this compound and a catalytic amount of copper(I) iodide (CuI).

  • Reaction Execution: The reaction mixture is stirred under conditions sufficient to promote the coupling reaction.

  • Work-up and Purification: The resulting coupled product is isolated and purified to yield 1-(9,9-dimethyl-9H-fluoren-2-yl)-2-phenyl-1H-indole. The reported yield for this reaction is 81%.

Experimental Protocol 2: Synthesis of N-(4-bromo-3-fluorophenyl)-N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine[2]
  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine N-(4-bromo-3-fluorophenyl)-N-(4-methoxyphenyl)amine (1.0 equiv.), this compound (1.0 equiv.), copper(I) iodide (CuI, 0.5 equiv.), 2,2'-bipyridine (0.5 equiv.), and potassium tert-butoxide (t-BuOK, 3.0 equiv.) in dry toluene.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained for 48 hours.

  • Work-up and Purification: After cooling to room temperature, the crude product is filtered and concentrated under reduced pressure. The final product is purified by column chromatography. This procedure yields the desired product in 70% yield.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for catalytic cross-coupling reactions.

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification ArylHalide 2-Iodo-9,9-dimethyl- 9H-fluorene Reaction Heating & Stirring ArylHalide->Reaction CouplingPartner Coupling Partner (e.g., Amine) CouplingPartner->Reaction Catalyst Catalyst (e.g., CuI) Catalyst->Reaction Ligand Ligand (if applicable) Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for a catalytic cross-coupling reaction.

G Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X(Ln) Aryl-Pd(II)-X(Ln) Pd(0)Ln->Aryl-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Aryl-Pd(II)-Nu(Ln) Aryl-Pd(II)-Nu(Ln) Aryl-Pd(II)-X(Ln)->Aryl-Pd(II)-Nu(Ln) Transmetalation or Nucleophilic Attack (Nu-M or Nu-H) Aryl-Nu Aryl-Nu Aryl-Pd(II)-Nu(Ln)->Aryl-Nu Reductive Elimination Aryl-Nu->Pd(0)Ln Catalyst Regeneration

Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

References

Validating the Structure of 2-iodo-9,9-dimethyl-9H-fluorene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-iodo-9,9-dimethyl-9H-fluorene and its derivatives. For researchers and professionals in drug development and materials science, accurate structural elucidation is paramount. This document outlines detailed experimental protocols, presents comparative spectroscopic data, and visualizes key experimental workflows.

The validation of the chemical structure of this compound, a key intermediate in the synthesis of organic electronics and pharmaceutical compounds, relies on a combination of spectroscopic methods.[1][2] The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction. Each method provides unique and complementary information to confirm the molecular structure with high fidelity.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for this compound and related compounds. This comparative data is essential for confirming the successful synthesis and purity of the target molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
9,9-dimethyl-9H-fluorene 7.73dH-4, H-5
7.37tH-2, H-7
7.30tH-3, H-6
7.25dH-1, H-8
1.45s-CH₃
This compound (Predicted) 7.85dH-1
7.75dH-4
7.65ddH-3
7.55dH-8
7.35tH-6
7.30tH-7
7.20dH-5
1.46s-CH₃
2,7-dibromo-9,9-dimethyl-9H-fluorene 7.55dH-4, H-5
7.49ddH-3, H-6
7.42dH-1, H-8
1.43s-CH₃

Note: Predicted values for this compound are estimated based on substituent effects on the 9,9-dimethyl-9H-fluorene scaffold.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
9,9-dimethyl-9H-fluorene [3]150.9C-9a, C-4b
139.3C-4a, C-5a
127.1C-2, C-7
126.9C-3, C-6
122.6C-1, C-8
119.8C-4, C-5
46.9C-9
27.1-CH₃
This compound (Predicted) 151.5C-9a
149.8C-4b
142.1C-4a
139.5C-5a
135.8C-3
130.5C-1
127.3C-7
127.0C-6
122.8C-8
120.2C-5
120.0C-4
91.5C-2
47.0C-9
27.2-CH₃
2,7-dibromo-9,9-dimethyl-9H-fluorene 152.4C-9a, C-4b
138.9C-4a, C-5a
130.1C-3, C-6
126.1C-1, C-8
121.3C-4, C-5
121.0C-2, C-7
47.1C-9
26.9-CH₃

Note: Predicted values for this compound are estimated based on substituent effects on the 9,9-dimethyl-9H-fluorene scaffold.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
9,9-dimethyl-9H-fluorene [4]C₁₅H₁₄194.27194 (M+), 179 ([M-CH₃]+), 165
This compound [5]C₁₅H₁₃I320.17320 (M+), 305 ([M-CH₃]+), 178 ([M-I]+)
2,7-diiodo-9,9-dimethyl-9H-fluorene [3]C₁₅H₁₂I₂446.07446 (M+), 431 ([M-CH₃]+), 319 ([M-I]+), 192 ([M-2I]+)
2-bromo-7-iodo-9,9-dimethyl-9H-fluorene [6]C₁₅H₁₂BrI399.07399/401 (M+), 384/386 ([M-CH₃]+), 272 ([M-I]+), 320 ([M-Br]+)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Average 16 scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Average 1024 scans for adequate signal intensity, especially for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Methodology:

  • Sample Introduction: Introduce the sample via direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak (M+) and characteristic fragmentation patterns. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated mass to confirm the elemental formula.

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) over a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data to minimize the difference between observed and calculated structure factors.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows involving this compound derivatives.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Structural Validation 9_9_dimethyl_9H_fluorene 9,9-dimethyl-9H-fluorene Iodination Iodination (e.g., I₂, HIO₃) 9_9_dimethyl_9H_fluorene->Iodination Crude_Product Crude Product Iodination->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS X-ray X-ray Crystallography Final_Product->X-ray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed X-ray->Structure_Confirmed Perovskite_Solar_Cell_Fabrication cluster_HTM HTM Synthesis FTO_Substrate FTO Substrate Cleaning ETL Electron Transport Layer (ETL) Deposition (e.g., TiO₂) FTO_Substrate->ETL Perovskite_Layer Perovskite Layer Deposition ETL->Perovskite_Layer HTL Hole Transport Layer (HTL) Deposition Perovskite_Layer->HTL Metal_Electrode Metal Electrode Deposition (e.g., Au, Ag) HTL->Metal_Electrode Device_Testing Device Characterization Metal_Electrode->Device_Testing Fluorene_Derivative This compound Coupling_Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Fluorene_Derivative->Coupling_Reaction HTM Hole Transport Material (HTM) Coupling_Reaction->HTM HTM->HTL

References

Benchmarking Solar Cell Efficiency: A Comparative Guide for Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of hole-transporting materials (HTMs) is crucial for advancing perovskite solar cell (PSC) technology. While direct and extensive experimental data on 2-iodo-9,9-dimethyl-9H-fluorene as a primary HTM remains limited in publicly available research, a robust understanding of its potential can be gleaned by benchmarking against well-established fluorene derivatives and other high-performance HTMs. This guide provides a comparative analysis of leading HTMs, supported by experimental data and detailed protocols to aid researchers in the development of next-generation solar cells.

Performance Comparison of Hole-Transporting Materials

The efficiency of a perovskite solar cell is critically dependent on the properties of its hole-transporting layer. Key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of several prominent HTMs, including the widely used spiro-OMeTAD and PTAA, as well as other fluorene-based materials, providing a benchmark for evaluating new compounds like this compound.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA cm-2)Fill Factor (FF) (%)
spiro-OMeTAD 17.62 - 24.82[1][2]0.9367 - 1.164[1][2]23.886 - 26.35[1][2]78 - 80.9[1][2]
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) 19.04 - 23.7[3][4]1.10[3]21.38 - 26.2[3][4]81.8 - 82.59[3][4]
spiro-mF and spiro-oF (Fluorinated spiro-OMeTAD analogues) 24.50 - 24.82[2]1.161 - 1.164[2]26.34 - 26.35[2]80.15 - 80.90[2]
mp-SFX-2PA (Spiro[fluorene-9,9′-xanthene]-based) 16.8 - 17.7[5]---
FMT (9,9-dihexyl-9H-fluorene and N,N-di-p-methylthiophenylamine based) 19.06[6]---
WY-1 (Asymmetric spiro-phenylpyrazole/fluorene based) 14.2[7]---

Experimental Protocols

Detailed and standardized experimental procedures are paramount for the reproducible fabrication and characterization of high-efficiency perovskite solar cells.

Perovskite Solar Cell Fabrication (n-i-p architecture)

A common device architecture is the n-i-p structure, consisting of a transparent conductive oxide (TCO) substrate, an electron transport layer (ETL), the perovskite absorber layer, a hole transport layer (HTL), and a metal back contact.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for at least 20 minutes to ensure a hydrophilic surface.[8]

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 or SnO2 is deposited onto the substrate. For instance, a SnO2 nanoparticle suspension (3 wt% in distilled water) can be spin-coated at 3000 RPM for 30 seconds, followed by annealing at 150°C for 30 minutes.[8]

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mix of FAPbI3 and MAPbBr3) is spin-coated onto the ETL in an inert atmosphere.[9] An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film. The substrate is then annealed at a specific temperature (e.g., 130°C) for a set duration (e.g., 10 minutes).[8]

  • Hole Transport Layer (HTL) Deposition: The HTM solution is prepared by dissolving the material (e.g., spiro-OMeTAD) in a solvent like chlorobenzene, often with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity.[10] The solution is then spin-coated on top of the perovskite layer. For example, 25μL of the spiro-OMeTAD solution can be dynamically deposited while spinning at 4000 RPM for 30 seconds.[8] The films are typically left in a dry, dark environment overnight to allow for oxidation of the HTM.[8]

  • Metal Electrode Deposition: Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum.

Solar Cell Performance Characterization

Accurate and reliable measurement of solar cell performance is crucial for comparing different materials and device architectures.

  • Current Density-Voltage (J-V) Measurement: The primary characterization technique is the J-V curve measurement, performed under simulated sunlight (AM 1.5G, 100 mW cm-2).[11] Key parameters such as PCE, Voc, Jsc, and FF are extracted from this curve. It is important to note that perovskite solar cells can exhibit hysteresis, meaning the J-V curve may differ depending on the voltage scan direction (forward or reverse).[12]

  • Stabilized Power Output: To obtain a more reliable measure of the device's performance under continuous operation, the stabilized power output is measured by holding the cell at its maximum power point voltage (VMPP) and tracking the current output over time.[12][13] A stable device will maintain a consistent efficiency.[12]

  • External Quantum Efficiency (EQE): EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum with the AM 1.5G solar spectrum can be used to calculate the Jsc, which should be consistent with the value obtained from the J-V curve.[3]

Visualizing Experimental Workflows and Energy Levels

Diagrams are essential tools for visualizing complex processes and relationships in solar cell research.

G cluster_0 Substrate Cleaning cluster_1 Layer Deposition cluster_2 Annealing a FTO/ITO Substrate b Sonication (Detergent, DI Water, Acetone, Isopropanol) a->b c UV-Ozone Treatment b->c d ETL Spin Coating (e.g., SnO2) c->d e Perovskite Spin Coating d->e h ETL Annealing d->h f HTL Spin Coating (e.g., spiro-OMeTAD) e->f i Perovskite Annealing e->i g Metal Electrode Evaporation (e.g., Au) f->g j HTL Oxidation (in air) f->j

Caption: Workflow for the fabrication of a perovskite solar cell.

G cluster_0 Energy Levels FTO FTO ETL ETL (e.g., TiO2) Perovskite Perovskite HTM HTM (e.g., spiro-OMeTAD) Metal Metal (e.g., Au) FTO_LUMO Conduction Band FTO_HOMO Valence Band ETL_LUMO ETL_HOMO Perovskite_LUMO Perovskite_LUMO->ETL_LUMO e- Perovskite_HOMO HTM_LUMO HTM_HOMO HTM_HOMO->Perovskite_HOMO h+ Metal_WorkFunction Work Function

Caption: Energy level diagram of a typical n-i-p perovskite solar cell.

References

Spectroscopic Comparison: 2-Iodo-9,9-dimethyl-9H-fluorene and its Precursor, 9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of 2-iodo-9,9-dimethyl-9H-fluorene and its immediate precursor, 9,9-dimethyl-9H-fluorene, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comparative summary of their key spectral data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the synthetic pathway.

The introduction of an iodine atom at the C2 position of the 9,9-dimethyl-9H-fluorene backbone induces notable shifts in its spectroscopic properties. These changes, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are critical for confirming the success of the iodination reaction and for the structural elucidation of the resulting compound.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both 9,9-dimethyl-9H-fluorene and this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppm
9,9-dimethyl-9H-fluorene 7.74 (d, 2H), 7.49 (d, 2H), 7.37 (t, 2H), 7.30 (t, 2H), 1.48 (s, 6H)
This compound Consistent with structure[1]

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

CompoundChemical Shift (δ) ppm
9,9-dimethyl-9H-fluorene 150.9, 139.3, 127.1, 126.8, 122.5, 119.9, 46.9, 27.1
This compound No data available

Table 3: Infrared (IR) Spectral Data

CompoundKey Absorptions (cm⁻¹)
9,9-dimethyl-9H-fluorene Aromatic C-H stretch, Aliphatic C-H stretch, C=C aromatic ring stretch
This compound No data available

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)
9,9-dimethyl-9H-fluorene 194.27[2]
This compound 320.17[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound from 9,9-dimethyl-9H-fluorene and the subsequent spectroscopic analyses are provided below.

Synthesis of this compound

This procedure is adapted from the general iodination of fluorene.

Materials:

  • 9,9-dimethyl-9H-fluorene

  • Iodine

  • Periodic acid (H₅IO₆)

  • Sulfuric acid (concentrated)

  • Methanol

  • Dichloromethane

  • Sodium sulfite solution (10%)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 9,9-dimethyl-9H-fluorene in methanol.

  • Add iodine and periodic acid to the solution.

  • Slowly add concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

  • Wash the organic layer with a 10% sodium sulfite solution to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[4]

  • Data Acquisition: Record ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) source.

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of this compound from its precursor.

Synthesis_Pathway Precursor 9,9-dimethyl-9H-fluorene Reagents Iodine (I₂) Periodic Acid (H₅IO₆) H₂SO₄, Methanol Precursor->Reagents Product This compound Reagents->Product Iodination

Caption: Synthetic route to this compound.

References

A Comparative Guide to the Properties of 2-Iodo-9,9-dimethyl-9H-fluorene: Theoretical vs. Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. This guide provides a detailed comparison of the theoretical and experimental properties of 2-iodo-9,9-dimethyl-9H-fluorene, a versatile building block in the synthesis of advanced organic materials and potential pharmaceutical candidates. Data is presented alongside comparative values for related fluorene derivatives to offer a comprehensive overview for synthetic planning and material design.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental data for this compound and its analogues, juxtaposed with theoretically predicted values. This comparative approach is essential for validating computational models and for estimating properties when experimental data is unavailable.

PropertyThis compound2-Bromo-9,9-dimethyl-9H-fluorene9,9-Dimethyl-9H-fluorene
Molecular Formula C₁₅H₁₃IC₁₅H₁₃BrC₁₅H₁₄
Molecular Weight 320.17 g/mol [1]273.17 g/mol [2]194.27 g/mol [3]
Melting Point (°C) 63.0 - 67.0[1]57 - 62[4]96[5]
Boiling Point (°C) Predicted: 395.4 ± 28.0190 (at 2 mmHg)[6]287[5]
Solubility Predicted: Good solubility in non-polar organic solvents.Soluble in toluene.[7] Slightly soluble in water.[6]Soluble in many organic solvents.[8]
LogP (Predicted) 4.5975[1]5.14.4[3]
Topological Polar Surface Area (Ų) 0[1]00

Spectroscopic Profile: Unveiling the Molecular Structure

Spectroscopic analysis is critical for confirming the identity and purity of a compound. Below are the predicted and, where available, experimental spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.70-7.80 (m, 2H): Aromatic protons ortho to the iodine atom.

  • δ 7.55-7.65 (m, 2H): Aromatic protons on the unsubstituted ring.

  • δ 7.30-7.40 (m, 3H): Remaining aromatic protons.

  • δ 1.45 (s, 6H): Methyl protons at the C9 position.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 151.0, 149.5: Quaternary carbons of the fluorene core.

  • δ 138.0, 130.0, 128.5, 127.0, 125.0, 121.0, 120.0: Aromatic carbons.

  • δ 93.0: Carbon bearing the iodine atom.

  • δ 47.0: Quaternary carbon at the C9 position.

  • δ 27.0: Methyl carbons.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (cm⁻¹):

  • 3050-3100: C-H stretching (aromatic)

  • 2900-3000: C-H stretching (aliphatic)

  • 1600, 1480, 1450: C=C stretching (aromatic)

  • ~1370: C-H bending (methyl)

  • ~550: C-I stretching

Mass Spectrometry

Predicted Mass Spectrum (Electron Ionization):

  • M⁺ at m/z 320: Molecular ion peak.

  • Fragment at m/z 305: Loss of a methyl group ([M-CH₃]⁺).

  • Fragment at m/z 193: Loss of iodine ([M-I]⁺).

  • Fragment at m/z 178: Loss of iodine and a methyl group ([M-I-CH₃]⁺).

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are crucial.

Melting Point Determination

The melting point of this compound and its analogues can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For accurate measurements, a slow heating rate of 1-2 °C per minute is recommended near the expected melting point.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. For this compound, approximately 5-10 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Key Synthetic Pathways and Mechanisms

This compound is a valuable intermediate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom provides a reactive site for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. This reaction is widely used to form C-C bonds, particularly for the synthesis of biaryls and conjugated polymers.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organoboron Reagent Organoboron Reagent Transmetalation Transmetalation Organoboron Reagent->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a powerful method for the synthesis of substituted alkynes.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition Pd(0)L2->Oxidative_Addition_Pd Pd(II)_Complex Ar-Pd(II)-I(L2) Oxidative_Addition_Pd->Pd(II)_Complex Transmetalation_Pd Transmetalation_Pd Pd(II)_Complex->Transmetalation_Pd Reductive_Elimination_Pd Reductive Elimination Transmetalation_Pd->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Regeneration Coupled_Product Coupled_Product This compound->Oxidative_Addition_Pd Cu(I)X Cu(I)X Pi-Alkyne_Complex π-Alkyne Complex Cu(I)X->Pi-Alkyne_Complex Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Pi-Alkyne_Complex Base_Cu Base Copper_Acetylide Copper Acetylide Base_Cu->Copper_Acetylide Pi-Alkyne_Complex->Copper_Acetylide Copper_Acetylide->Transmetalation_Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

This guide highlights the importance of both experimental and theoretical data in characterizing chemical compounds. While experimental validation remains the gold standard, predictive models offer valuable insights, particularly for novel or less-studied molecules. The compiled data and protocols for this compound and its analogues serve as a useful resource for researchers in the fields of organic synthesis, materials science, and medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 2-iodo-9,9-dimethyl-9H-fluorene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal of 2-iodo-9,9-dimethyl-9H-fluorene, drawing upon safety data for structurally similar fluorene compounds. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

Quantitative Data Summary

PropertyData for Related Fluorene CompoundsImplication for Disposal
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3]Direct discharge to drains or the environment is strictly prohibited.[3]
Physical State Solid (crystalline).[2]Spills should be managed to prevent dust generation.[4]
Reactivity May react with strong oxidizing agents.[5]Segregate from incompatible chemicals during storage and disposal.
Hazard Statements H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7] H410: Very toxic to aquatic life with long lasting effects.[2][3]Requires careful handling with appropriate PPE and containment to prevent exposure and environmental release.
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[2][3][6]Must be disposed of as hazardous waste through a licensed contractor.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Step 1: Waste Collection and Storage

  • Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a clearly labeled, sealed, and chemically resistant container.[1]

  • Liquid Waste: If the compound is in solution, collect it in a labeled, sealed, and chemically resistant waste container.[1]

  • Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard symbols (e.g., "Irritant," "Dangerous for the environment").

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[5]

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste disposal service with a comprehensive and accurate description of the waste, including its chemical composition and any known hazards.

Step 3: Spill Management

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so.

  • For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable container for disposal.[5]

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste (Solid & Liquid) B Segregate from Incompatibles A->B C Package in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Contractor D->E F Provide Waste Information E->F G Arrange for Waste Pickup F->G H Proper Disposal via Approved Facility G->H Spill Spill Occurs S1 Contain Spill Spill->S1 S2 Collect Material (Sweep or Absorb) S1->S2 S3 Package as Hazardous Waste S2->S3 S4 Decontaminate Area S3->S4 S4->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-iodo-9,9-dimethyl-9H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-iodo-9,9-dimethyl-9H-fluorene (CAS No. 144981-85-1). The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. For similar iodinated organic compounds, it is advised to treat them with a high degree of caution as they may cause skin, eye, and respiratory irritation[1].

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against dust particles and potential splashes.
Hand Protection Nitrile or other compatible chemical-resistant gloves.[1]Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory coat.[1]Protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved respirator may be necessary for operations that generate significant dust.[1]Minimizes the inhalation of airborne particles.

Operational Plan for Safe Handling and Disposal

A systematic approach from acquisition to disposal is vital for laboratory safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust, such as weighing or transferring solids, use a chemical fume hood or a ventilated balance enclosure[1].

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing[1][2].

  • Minimize dust generation and accumulation[2].

  • Wash hands thoroughly after handling, even if gloves were worn[1].

  • Do not eat, drink, or smoke in areas where the chemical is handled[3].

3. Storage:

  • Keep the container tightly closed in a dry, dark, and well-ventilated place[2][4].

  • Store at room temperature[4].

4. Spill and Emergency Procedures:

  • Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal[1]. Clean the spill area with a suitable solvent.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using a method that does not generate dust[1].

  • In Case of Contact:

    • Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2][4][5]. If eye irritation persists, get medical advice/attention[2].

    • Skin: Wash off immediately with plenty of soap and water[2]. If skin irritation occurs, seek medical advice[2].

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing[2][3]. Call a poison center or doctor if you feel unwell[2].

    • Ingestion: Rinse mouth. Do NOT induce vomiting[3]. Call a doctor if you feel unwell[3].

5. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][4][5].

  • Do not allow the product to enter drains.

  • Handle uncleaned containers as you would the product itself.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound and the related compound 2-Iodo-9H-fluorene.

PropertyThis compound2-Iodo-9H-fluorene
Molecular Formula C₁₅H₁₃I[6]C₁₃H₉I[5]
Molecular Weight 320.17 g/mol [6][7]292.12 g/mol [5]
Physical State Solid, crystal powder[7]Powder to crystal[4]
Melting Point 63.0 to 67.0 °C128 °C[5]
Boiling Point Not available375.6°C at 760 mmHg[5]
Density Not available1.7±0.1 g/cm³[5]
CAS Number 144981-85-1[6][8]2523-42-4[5]

Hazard Information

Based on available data for this compound and related fluorene compounds, the following hazards are identified:

  • GHS Hazard Statements: H302 (Harmful if swallowed). Related compounds are also associated with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][9]. Some fluorene derivatives are very toxic to aquatic life with long-lasting effects[4].

  • GHS Pictograms: GHS07 (Exclamation mark).

  • Signal Word: Warning.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkspace Prepare Fume Hood/Ventilated Area DonPPE->PrepWorkspace Weighing Weigh Compound in Ventilated Enclosure PrepWorkspace->Weighing Experiment Perform Experimental Procedure Weighing->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Store Store in Tightly Sealed Container in a Cool, Dark, Dry Place Experiment->Store If not all material is used WasteDisposal Dispose of Waste in Labeled Container Decontaminate->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.